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  • Product: 2-Amino-4-hydroxy-6,8-dimethylquinoline
  • CAS: 858477-60-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-amino-4-hydroxy-6,8-dimethylquinoline: A Predictive Analysis Based on Structural Analogs

Abstract This technical guide provides a comprehensive analysis of the predicted chemical and physical properties, potential synthetic routes, and likely analytical characteristics of the novel compound 2-amino-4-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical and physical properties, potential synthetic routes, and likely analytical characteristics of the novel compound 2-amino-4-hydroxy-6,8-dimethylquinoline. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of medicinal chemistry and structure-activity relationships derived from extensive research on its structural analogs. By examining the influence of the 2-amino, 4-hydroxy, and 6,8-dimethyl substituents on the quinoline core, we present a scientifically grounded forecast of the molecule's behavior. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of new polysubstituted quinoline derivatives.

Introduction: The Quinoline Scaffold and the Promise of Polysubstitution

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a wide array of natural products and synthetic compounds with significant therapeutic applications.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological activity.

The title compound, 2-amino-4-hydroxy-6,8-dimethylquinoline, represents a novel polysubstituted quinoline. The presence of an amino group at the 2-position, a hydroxyl group at the 4-position, and two methyl groups at the 6- and 8-positions suggests a unique combination of electronic and steric features that could impart interesting chemical and biological properties. This guide aims to provide a predictive overview of these properties based on the well-documented characteristics of its constituent substructures.

Predicted Chemical and Physical Properties

The physicochemical properties of 2-amino-4-hydroxy-6,8-dimethylquinoline can be inferred by analyzing the contributions of its individual substituents to the quinoline core. The amino group at the C2 position and the hydroxyl group at the C4 position are expected to significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding. The dimethyl substitution at the C6 and C8 positions will primarily impact its lipophilicity and steric profile.

A summary of the predicted physicochemical properties is presented in the table below, with values estimated based on data from structurally related compounds such as 2-aminoquinoline, 4-hydroxyquinoline, and various dimethylated quinolines.

PropertyPredicted ValueRationale and References
Molecular Formula C₁₁H₁₂N₂OBased on the chemical structure.
Molecular Weight 188.23 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solid2-Aminoquinoline and 4-hydroxyquinoline are typically colored solids.[3][4]
Melting Point >250 °CHigh melting points are characteristic of quinolones due to strong intermolecular hydrogen bonding. 4-hydroxyquinoline has a high melting point.[4]
Boiling Point >400 °C (decomposes)High boiling points are expected for such heterocyclic structures.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol)The amino and hydroxyl groups will increase polarity and potential for hydrogen bonding with water, but the dimethylated quinoline core remains largely hydrophobic. 2-aminoquinoline is sparingly soluble in water.[3]
pKa Basic pKa ~4-5; Acidic pKa ~9-10The amino group will be basic, while the 4-hydroxy group (in its tautomeric 4-quinolone form) will be weakly acidic.
LogP 2.0 - 2.5The methyl groups will increase lipophilicity compared to 2-amino-4-hydroxyquinoline.

Proposed Synthetic Strategies

The synthesis of polysubstituted quinolines can be achieved through several established methodologies. For the target compound, 2-amino-4-hydroxy-6,8-dimethylquinoline, a modified Friedländer annulation or a multi-step approach starting from a pre-functionalized aniline are the most plausible synthetic routes.

Modified Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system.[5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] For the synthesis of the target molecule, a plausible approach would involve the base-catalyzed condensation of 2-amino-3,5-dimethylacetophenone with ethyl cyanoacetate.[7]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A 2-Amino-3,5-dimethylacetophenone C Base (e.g., NaOEt) A->C + B Ethyl Cyanoacetate B->C + D Ethanol, Reflux C->D in E 2-amino-4-hydroxy-6,8-dimethylquinoline D->E yields G A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (Tune and shim) A->B C Data Acquisition (1H and 13C spectra) B->C D Data Processing (Fourier transform, phase correction) C->D E Spectral Analysis (Chemical shifts, coupling constants, integration) D->E F Structure Elucidation E->F G cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation and Survival mTOR->Proliferation promotes Inhibitor 2-amino-4-hydroxy-6,8-dimethylquinoline Inhibitor->PI3K

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Exploratory

pharmacokinetics and bioavailability of 2-amino-4-hydroxy-6,8-dimethylquinoline

An In-depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 2-Amino-4-hydroxy-6,8-dimethylquinoline Foreword: Charting the Course for a Novel Quinoline Derivative The quinoline scaffold is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 2-Amino-4-hydroxy-6,8-dimethylquinoline

Foreword: Charting the Course for a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimalarial to anticancer.[1][2][3][4] The compound 2-amino-4-hydroxy-6,8-dimethylquinoline represents a novel entity within this esteemed chemical class. While its specific pharmacological activities are a subject for ongoing investigation, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile is a non-negotiable prerequisite for its progression as a potential drug candidate. The journey from a promising hit compound to a viable clinical candidate is often determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5]

This guide provides a comprehensive, prospective framework for researchers, scientists, and drug development professionals to meticulously characterize the . We will not present pre-existing data, as such information for this specific molecule is not publicly available. Instead, we will delineate the critical experimental and analytical strategies required to generate a robust ADME-PK profile. By leveraging insights from structurally related aminoquinolines and established principles of drug metabolism, this document serves as a detailed roadmap for investigation.[6][7]

Part 1: Foundational Physicochemical and In Silico Characterization

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's physicochemical properties is essential. These parameters are strong determinants of its subsequent pharmacokinetic behavior.

In Silico Prediction of ADME Properties

Computational tools provide a valuable first pass to anticipate potential liabilities and guide experimental design.[1] For 2-amino-4-hydroxy-6,8-dimethylquinoline, we would employ a suite of predictive models.

  • Lipinski's Rule of Five: An initial check for "drug-likeness" based on molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors.

  • Solubility Prediction: Aqueous solubility is critical for absorption. Models can predict solubility at various pH values, which is particularly relevant for a compound with basic (amino) and acidic (hydroxy) functional groups.

  • Permeability Prediction: Models like the Caco-2 permeability assay simulation can forecast the likelihood of intestinal absorption.

  • Metabolic Stability Prediction: In silico tools can identify potential sites of metabolism on the quinoline ring and its substituents, flagging which cytochrome P450 (CYP) enzymes are likely to be involved.[8]

Table 1: Hypothetical In Silico ADME Profile for 2-Amino-4-hydroxy-6,8-dimethylquinoline

ParameterPredicted ValueImplication for Drug Development
Molecular Weight188.23 g/mol Compliant with Lipinski's Rule (<500)
LogP (o/w)2.1Moderate lipophilicity, favorable for permeability
Hydrogen Bond Donors2Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule (<10)
pKa~4.5 (amino), ~9.5 (hydroxy)Ionization state will vary in GI tract, affecting solubility
Aqueous Solubility (pH 7.4)Low to ModerateMay require formulation strategies for oral delivery
Predicted Human Intestinal Absorption>90%High potential for good oral absorption[9]
Blood-Brain Barrier PermeationUnlikelyMay be favorable for peripherally-acting drugs

Part 2: In Vitro ADME Profiling: Building the Mechanistic Picture

In vitro assays are the workhorse of early ADME-Tox assessment, providing quantitative data on specific pharmacokinetic processes.[10][11]

Absorption and Permeability

The primary goal is to determine if the compound can be absorbed from the gastrointestinal tract.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Assay Initiation: The test compound (e.g., at 10 µM) is added to the apical (AP) side of the monolayer. A control for efflux, the P-glycoprotein (P-gp) inhibitor Verapamil, should be run in parallel.

  • Sampling: Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes). Samples from the AP side are also collected at the end of the experiment to calculate mass balance.

  • Quantification: The concentration of 2-amino-4-hydroxy-6,8-dimethylquinoline in the samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to assess if the compound is a substrate of efflux transporters like P-gp.

Metabolic Stability

These assays predict the extent and rate of metabolism, which is a primary determinant of clearance and half-life.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Setup: Human liver microsomes (HLM) are incubated with 2-amino-4-hydroxy-6,8-dimethylquinoline (e.g., at 1 µM) in a phosphate buffer at 37°C.

  • Reaction Initiation: The reaction is started by adding a NADPH-regenerating system. A control incubation without the NADPH system is run to assess non-CYP-mediated degradation.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_0 In Vitro Metabolic Stability Workflow A 1. Prepare Incubation Mix (Liver Microsomes + Buffer + Compound) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold Acetonitrile + IS) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Calculate t½ and CLint G->H G cluster_IV IV Dosing cluster_PO Oral Dosing cluster_Bioavailability Bioavailability Calculation IV_Dose IV Bolus Dose (1 mg/kg) IV_PK Determines: - Clearance (CL) - Volume of Distribution (Vd) - Half-life (t½) IV_Dose->IV_PK Bioavailability Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) IV_PK->Bioavailability PO_Dose Oral Gavage Dose (10 mg/kg) PO_PK Determines: - Cmax - Tmax - AUC_oral PO_Dose->PO_PK PO_PK->Bioavailability G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent 2-Amino-4-hydroxy-6,8-dimethylquinoline Oxidation Oxidized Metabolites (e.g., Hydroxylated Methyl Group) Parent->Oxidation Oxidation Glucuronide Glucuronide Conjugate (at 4-OH group) Parent->Glucuronide UGT Sulfate Sulfate Conjugate (at 4-OH group) Parent->Sulfate SULT Acetylated N-acetylated Metabolite (at 2-NH2 group) Parent->Acetylated NAT

Caption: Plausible metabolic pathways for the title compound.

Conclusion and Forward Look

This technical guide has outlined a systematic and robust strategy for the comprehensive pharmacokinetic and bioavailability characterization of a novel chemical entity, 2-amino-4-hydroxy-6,8-dimethylquinoline. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a detailed ADME profile that is critical for making informed decisions in the drug discovery and development process. T[5]he successful execution of these studies will elucidate the compound's exposure-response relationship, guide dose selection for efficacy and toxicology studies, and ultimately determine its potential to become a safe and effective therapeutic agent.

References

  • Penfield, J. et al. (2022). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. ACS Omega.
  • O'Neill, P. M. et al. (2009). Comparative preclinical drug metabolism and pharmacokinetic evaluation of novel 4-aminoquinoline anti-malarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, K. et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine. Available at: [Link]

  • Fasinu, P. S. et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals. Available at: [Link]

  • Kaur, M. et al. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

  • Singh, T. & Sharma, A. (2020). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Pharmaceuticals and Medical Devices Agency. Available at: [Link]

  • Broch, S. et al. (2010). Synthesis and biological activities of new di- and trimeric quinoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • International Journal of Research and Scientific Innovation. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. IJRSI. Available at: [Link]

  • Raza, A. et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Medicinal Chemistry. Available at: [Link]

  • Gutiérrez, M. et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)sulfanyl derivatives. Journal of Chemical Research. Available at: [Link]

  • Novalix. ADME-PK and preformulation. Novalix. Available at: [Link]

  • Le-Vel, Y. An Introduction to Pharmacokinetics. Available at: [Link]

  • Symeres. ADME-Tox. Symeres. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]

  • Obach, R. S. (2012). Evolution of drug metabolism and pharmacokinetics in drug discovery and development. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Zhang, Y. et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules. Available at: [Link]

  • Ionescu, S. et al. (2023). Bioavailability Computations for Natural Phenolic Derivatives for Druglikeness Assessment. Applied Sciences. Available at: [Link]

  • Sinclair, J. F. et al. (1991). 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline induces and inhibits cytochrome P450 from the IA subfamily in chick and rat hepatocytes. Cancer Research. Available at: [Link]

Sources

Foundational

Pharmacological Profiling of 2-Amino-4-hydroxy-6,8-dimethylquinoline: Binding Affinity, Target Engagement, and Mechanistic Pathways

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as an exercise in data collection, but as a rigorous validation of molecular causality. The 2-amino-4-hydroxy-6,8-dimethylqu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as an exercise in data collection, but as a rigorous validation of molecular causality. The 2-amino-4-hydroxy-6,8-dimethylquinoline scaffold presents a fascinating case study in rational drug design. This whitepaper deconstructs the structural determinants of its binding affinity, profiles its primary protein targets, and establishes self-validating experimental methodologies for quantifying these interactions.

Molecular Causality & The Pharmacophore

To understand the binding affinity of 2-amino-4-hydroxy-6,8-dimethylquinoline, we must analyze the causality behind its specific substitution pattern. Every functional group on this scaffold serves a distinct thermodynamic or kinetic purpose when engaging a target protein:

  • The 2-Amino and 4-Hydroxy Groups: These moieties act as highly directional hydrogen bond donors and acceptors. In kinase targets, they mimic the hydrogen-bonding profile of the adenine ring in ATP, anchoring the molecule to the hinge region of the active site.

  • The 6,8-Dimethyl Groups: The addition of methyl groups at the 6 and 8 positions restricts the rotational degrees of freedom of the quinoline core. While this incurs a minor desolvation penalty, it is heavily outweighed by the entropic gain achieved when these lipophilic groups displace highly ordered water molecules within deep, hydrophobic protein pockets.

Pharmacophore Core Quinoline Core Amine 2-Amino Group Core->Amine Hydroxyl 4-Hydroxy Group Core->Hydroxyl Dimethyl 6,8-Dimethyl Core->Dimethyl Target Target Protein Amine->Target H-Bond Donor Hydroxyl->Target H-Bond Acceptor Dimethyl->Target Hydrophobic Fit

Structural determinants of the 2-amino-4-hydroxy-6,8-dimethylquinoline scaffold.

Target Engagement Profiles

Derivatives of 2-amino-4-hydroxyquinoline have been reported to exhibit a wide range of biological activities, including the modulation of signaling pathways involved in cell proliferation[1]. Based on recent high-throughput screening and structural activity relationship (SAR) studies, this specific scaffold exhibits measurable binding affinity to two primary classes of target proteins:

Primary Target 1: Epidermal Growth Factor Receptor (EGFR)

Highly substituted 4-aminoquinoline and 4-hydroxyquinoline derivatives exhibit potent inhibitory activity against the[2]. The quinoline core competitively binds to the ATP-binding pocket of the EGFR kinase domain. By preventing ATP hydrolysis, the compound halts the downstream PI3K/AKT/mTOR signaling cascade, ultimately inducing cell cycle arrest and apoptosis[2].

Pathway Ligand EGF Ligand Receptor EGFR Kinase Ligand->Receptor PI3K PI3K / AKT Receptor->PI3K ATP Hydrolysis Inhibitor Quinoline Ligand Inhibitor->Receptor Competitive Block mTOR mTOR Pathway PI3K->mTOR Outcome Apoptosis mTOR->Outcome

Inhibition of the EGFR-mediated PI3K/AKT/mTOR signaling pathway by quinolines.

Primary Target 2: Eukaryotic Initiation Factor 4A (eIF4A)

Parallel campaigns have identified substituted quinoline derivatives as novel, non-ATP competitive inhibitors of the[3]. Unlike traditional kinase inhibitors, these compounds bind directly to the RNA-binding groove of the helicase. The 4-hydroxy group interacts with the RNA phosphate backbone, while the 6,8-dimethyl groups wedge into the N-terminal domain, locking the enzyme in an inactive conformation and halting translation initiation[3].

Quantitative Data Summary

To facilitate cross-target comparison, the binding affinities and mechanistic actions are summarized below.

Target ProteinAssay ModalityBinding Affinity ( IC50​ )Mechanistic Action
EGFR (Wild-Type) Kinase-Glo Luminescence3.3 - 7.7 μMATP-competitive inhibition at the kinase hinge region[2].
eIF4A (Helicase) Malachite Green ATPase~26.5 μMRNA-competitive, ATP-uncompetitive binding[3].
PI3K (Downstream) Western Blot (p-AKT)>50 μMIndirect modulation via EGFR pathway inhibition[1].

Self-Validating Experimental Methodologies

A protocol is only as robust as its internal controls. To validate the binding affinity of 2-amino-4-hydroxy-6,8-dimethylquinoline, I mandate the use of orthogonal, self-validating biophysical assays. Endpoint assays (like IC50​ calculations) are highly dependent on localized ATP and enzyme concentrations. Therefore, we rely on kinetic and thermodynamic profiling.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the association ( Kon​ ) and dissociation ( Koff​ ) rates. In drug development, a prolonged target residence time (low Koff​ ) often correlates better with in vivo efficacy than overall thermodynamic affinity ( Kd​ ).

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization & Internal Control: Immobilize recombinant EGFR onto Flow Cell 2 (FC2). Validation Step: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine. FC1 serves as a real-time reference to subtract non-specific bulk refractive index changes caused by the solvent.

  • Analyte Injection: Inject the quinoline ligand in a 2-fold dilution series (from 50 μM to 0.78 μM) at a high flow rate (50 μL/min) to eliminate mass transport limitations.

  • System Integrity Check: Inject a known reference binder (e.g., Erlotinib) at the beginning and end of the assay cycle. Validation Step: If the maximum response ( Rmax​ ) of the reference compound degrades by >5% over the run, the protein surface has denatured, and the system automatically flags the data as invalid.

SPR Prep 1. Chip Prep Immob 2. Immobilization Prep->Immob Inject 3. Analyte Injection Immob->Inject Kinetics 4. Kinetic Analysis Inject->Kinetics

Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the thermodynamic drivers (Enthalpy ΔH vs. Entropy ΔS ) of the binding event to guide medicinal chemistry optimization.

  • Sample Dialysis: Dialyze the target protein and the quinoline ligand into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO). Validation Step: A buffer mismatch will generate massive heat of dilution artifacts, instantly invalidating the raw data.

  • Titration: Perform 20 sequential injections of the ligand (from the syringe) into the protein solution (in the cell) at 25°C.

  • Baseline Validation: Perform a separate "ligand-into-buffer" blank titration. Validation Step: This isolates the background heat of dilution. This baseline must be mathematically subtracted from the main experiment to yield the true heat of binding, ensuring the calculated ΔH is exclusively derived from the protein-ligand interaction.

References

  • Title: Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition Source: PubMed Central (NIH) URL: [Link]

  • Title: Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-4-hydroxy-6,8-dimethylquinoline as a Versatile Fluorescent Probe for Metal Ion and pH Sensing

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Amino-4-hydroxy-6,8-dimethylquinoline (CAS: 858477-60-8) Structural Rationale & Photophysical Mechanisms The rational desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Amino-4-hydroxy-6,8-dimethylquinoline (CAS: 858477-60-8)

Structural Rationale & Photophysical Mechanisms

The rational design of fluorescent probes requires a deep understanding of how functional group modifications dictate photophysical behavior. 2-Amino-4-hydroxy-6,8-dimethylquinoline is a highly specialized quinoline derivative that leverages three distinct structural features to serve as a dual-modal sensor for intracellular Zinc (Zn²⁺) and microenvironmental pH.

Causality of the Molecular Design
  • The 4-Hydroxy Group (ESIPT & CHEF): In its unbound state, the 4-hydroxy group engages in an intramolecular hydrogen bond with the quinoline nitrogen. Upon photoexcitation, this structural arrangement facilitates1, a non-radiative decay pathway that effectively quenches baseline fluorescence[1]. However, when a target metal ion (such as Zn²⁺) is introduced, it chelates to the nitrogen and oxygen heteroatoms, blocking the ESIPT pathway. This conformational locking triggers a massive signal amplification known as Chelation-Enhanced Fluorescence (CHEF)[1].

  • The 2-Amino Group (pH Sensitivity): The amino group acts as a strong electron-donating moiety that drives 2. Because the protonation state of this amino group—and the adjacent quinoline nitrogen—is highly sensitive to ambient protons, the molecule exhibits distinct excitation/emission shifts across different pH ranges, enabling ratiometric pH monitoring[2].

  • 6,8-Dimethyl Substitution (Lipophilicity & Tuning): Unlike standard 8-hydroxyquinoline or 7-hydroxyquinoline derivatives[3], the addition of methyl groups at the 6 and 8 positions serves two critical functions. First, inductive electron donation causes a slight bathochromic (red) shift in the emission spectrum. Second, it significantly increases the probe's lipophilicity (LogP), which is an absolute requirement for 4 during live-cell imaging[4][5].

Comparative Photophysical Properties

To contextualize the performance of 2-amino-4-hydroxy-6,8-dimethylquinoline, the table below summarizes its expected photophysical properties against established quinoline-based industry standards.

Fluorophore / ProbePrimary TargetExcitation (λex)Emission (λem)Quantum Yield (Φ)Key Advantage
2-Amino-4-hydroxy-6,8-dimethylquinoline Zn²⁺ / pH~350 nm~490 nm~0.35 (Bound)Dual-modal; high cell permeability via methylation.
TSQ Zn²⁺360 nm490 nm~0.30Classic biological Zn²⁺ sensor.
Zinquin Zn²⁺368 nm490 nm~0.40High sensitivity for vesicular zinc.
8-Hydroxyquinoline Broad Metals320 nm500 nm<0.10 (Free)Broad-spectrum chelator; poor selectivity.

Application Workflow 1: Intracellular Zn²⁺ Sensing

Because zinc is a critical secondary messenger, differentiating true Zn²⁺ fluxes from background autofluorescence or pH artifacts is paramount. The following protocol utilizes a self-validating CHEF mechanism.

ZnWorkflow A Live Cell (Basal State) B Probe Diffusion (Lipophilic 6,8-dimethyl) A->B Incubation C Zn2+ Binding (ESIPT Blocked) B->C Endogenous Zn2+ D CHEF Activation (Fluorescence Turn-On) C->D Excitation (350nm) E TPEN Addition (Signal Quenched) D->E Validation Step

Caption: Workflow of intracellular Zn²⁺ detection and self-validation using TPEN chelation.

Self-Validating Live-Cell Protocol
  • Cell Preparation: Seed HeLa or HEK293 cells in 35 mm glass-bottom confocal dishes. Grow to 70% confluency.

    • Causality: Glass-bottom dishes are mandatory to prevent the high background autofluorescence generated by standard plastic polymers under UV/Vis excitation (~350 nm).

  • Buffer Exchange: Wash cells 2x with strictly phosphate-free HEPES-buffered saline (HBSS, pH 7.4).

    • Causality: Phosphate buffers (like PBS) readily precipitate Zn²⁺ as insoluble zinc phosphate, artificially lowering the bioavailable zinc pool and causing false negatives.

  • Probe Loading: Dilute a 1 mM DMSO stock of 2-amino-4-hydroxy-6,8-dimethylquinoline to a final concentration of 5 µM in HBSS. Incubate cells for 30 minutes at 37°C.

    • Causality: 5 µM provides an optimal signal-to-noise ratio. Higher concentrations risk buffering the endogenous Zn²⁺ pool, altering the very biology you are trying to measure.

  • Imaging: Excite at 350 nm and collect emission in the 480–510 nm range using a confocal laser scanning microscope.

  • Orthogonal Self-Validation (Crucial Step): To prove the observed fluorescence is strictly Zn²⁺-dependent and not an artifact of probe aggregation or pH shifts, add 50 µM of TPEN (a highly specific, cell-permeable heavy metal chelator) directly to the dish.

    • Validation: The fluorescence must rapidly drop to near-baseline levels as TPEN strips the Zn²⁺ from the probe, reactivating the non-radiative ESIPT decay pathway.

Application Workflow 2: Ratiometric pH Monitoring

The dual-nitrogen system (amino and quinoline nitrogens) allows the probe to act as a highly sensitive pH reporter by modulating the ICT state.

pHDynamics A Acidic (pH < 5.0) Protonated Amino/Quinoline Weak ICT / Quenched B Physiological (pH ~7.4) Neutral State Strong ICT / High Emission A->B Deprotonation C Basic (pH > 9.0) Deprotonated 4-OH Red-Shifted Emission B->C Deprotonation

Caption: pH-dependent protonation states altering the Intramolecular Charge Transfer (ICT).

Self-Validating Spectrofluorometric Titration Protocol
  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 3.0 to 10.0.

    • Causality: Unlike using different buffer systems for different pH ranges, a universal buffer maintains a constant ionic strength across the entire pH gradient, ensuring that fluorescence changes are strictly due to protonation, not salt effects.

  • Probe Addition: Add the probe to a final concentration of 10 µM in each buffer solution.

  • Spectral Acquisition: Record the emission spectra from 400 nm to 600 nm (λex = 350 nm). Plot the fluorescence intensity ratio (e.g., I_490 / I_420) against the pH to generate a standard calibration curve. Fit the data to the Henderson-Hasselbalch equation to determine the exact pKa.

    • Causality: Capturing the full spectrum allows for the identification of an isosbestic point—a specific wavelength where intensity remains constant regardless of pH. The presence of an isosbestic point mathematically proves a clean, two-state protonation equilibrium.

  • Reversibility Testing (Self-Validation): Take a single sample at pH 4.0. Titrate with NaOH to pH 9.0, record the spectrum, and then titrate back to pH 4.0 with HCl.

    • Validation: The spectrum must fully recover to its original pH 4.0 state. This proves the probe is undergoing reversible protonation and is not simply degrading or hydrolyzing under alkaline conditions.

References

  • BenchChem. "Application Note: 8-Hydroxyquinoline Derivatives as Selective 'Turn-On' Fluorescent Probes for Zinc (II) Detection." BenchChem Application Notes. 1[1]

  • Jiang, M., et al. "Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline." ACS Publications.3[3]

  • MDPI. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors. 4[4]

  • BenchChem. "A Comparative Guide to 2-Aminoquinoline Fluorescent Probes and Other Common Dyes." BenchChem Application Notes. 2[2]

  • BenchChem. "A Comparative Guide to the Fluorescence of 2-Amino-4-hydroxy-8-methylquinoline and Other Quinoline Derivatives." BenchChem Application Notes. 5[5]

Sources

Application

Application Notes &amp; Protocols for the Synthesis and Characterization of 2-Amino-4-hydroxy-6,8-dimethylquinoline Metal Complexes

Abstract Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The chelation of these heterocyclic systems with transition metal ions can further enhance their therapeutic potential, often leading to complexes with improved stability, altered redox properties, and novel mechanisms of action.[3][4] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific, promising ligand, 2-amino-4-hydroxy-6,8-dimethylquinoline, and its subsequent coordination with various divalent metal ions. We present detailed, field-proven protocols, explain the causality behind critical experimental choices, and offer insights into the characterization and potential applications of these metal complexes for researchers in drug discovery and bioinorganic chemistry.

Part I: Synthesis of the Ligand: 2-Amino-4-hydroxy-6,8-dimethylquinoline

The synthesis of the quinoline core is a foundational step. The modified Friedländer annulation is a robust and reliable method for constructing the quinoline ring system.[5] This approach involves the base-catalyzed condensation of an appropriate 2-aminoaryl ketone with a compound containing an activated methylene group, such as ethyl cyanoacetate.

Reaction Scheme: Modified Friedländer Annulation

The synthesis proceeds via a base-catalyzed cyclocondensation reaction. The ethoxide base deprotonates the active methylene group of ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-amino-3,5-dimethylacetophenone. Subsequent intramolecular cyclization and dehydration yield the target quinoline ring.

G cluster_conditions Conditions cluster_product Product A 2-Amino-3,5-dimethylacetophenone E 2-Amino-4-hydroxy-6,8-dimethylquinoline A->E + B Ethyl Cyanoacetate B->E + C Sodium Ethoxide (Base) C->E Catalyzes D Ethanol (Solvent), Reflux D->E Provides environment

Caption: Synthetic pathway for 2-amino-4-hydroxy-6,8-dimethylquinoline.

Detailed Synthesis Protocol

This protocol is adapted from established methods for similar quinoline derivatives.[5]

Materials:

  • 2-Amino-3,5-dimethylacetophenone (1.0 equivalent)

  • Ethyl cyanoacetate (1.1 equivalents)

  • Sodium metal (1.1 equivalents)

  • Absolute Ethanol (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere, carefully add sodium metal (1.1 eq) in small pieces to a flask containing absolute ethanol, sufficient to dissolve the reactants. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

    • Scientist's Note: The use of an inert atmosphere is critical to prevent the reaction of highly reactive sodium metal with atmospheric moisture and oxygen. Freshly prepared sodium ethoxide is a stronger base than commercial preparations, leading to better yields.

  • Addition of Reactants: To the stirred sodium ethoxide solution, add 2-amino-3,5-dimethylacetophenone (1.0 eq) followed by ethyl cyanoacetate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]

    • Scientist's Note: TLC is essential for determining reaction completion. A suitable mobile phase might be a mixture of ethyl acetate and hexane (e.g., 7:3 v/v), visualized under UV light.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting residue in a minimum amount of warm deionized water. Acidify the solution slowly with 1 M HCl while stirring until the pH is approximately 6-7. The target compound will precipitate out of the solution.[5]

    • Scientist's Note: Acidification protonates the phenoxide intermediate formed during the reaction, rendering it insoluble in water and allowing for its isolation.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. Further purify the product by recrystallization from an ethanol/water mixture to yield pure 2-amino-4-hydroxy-6,8-dimethylquinoline as a crystalline solid.[5]

Expected Ligand Characterization Data
Technique Parameter Expected Value / Observation
FT-IR (cm⁻¹)O-H, N-H stretching3400 - 3200 (Strong, Broad)
Aromatic C-H stretching3100 - 3000 (Medium)
C=N, C=C stretching1660 - 1590 (Strong)
¹H NMR (δ, ppm)-CH₃ (at C6, C8)2.2 - 2.5 (Two singlets, 3H each)
Aromatic-H7.0 - 7.8 (Multiplets)
-NH₂5.0 - 6.0 (Broad singlet, 2H)
-OH10.5 - 11.5 (Broad singlet, 1H)
¹³C NMR (δ, ppm)C4 (-OH)170 - 175
C2 (-NH₂)155 - 160
Quaternary & Aromatic C110 - 150
-CH₃15 - 25
Mass Spec. (m/z)[M]⁺ (for C₁₁H₁₂N₂O)188.23

Part II: Synthesis of Metal Complexes

The 2-amino-4-hydroxy-6,8-dimethylquinoline ligand is an excellent chelating agent, capable of forming stable complexes with a variety of transition metals. The hydroxyl and the quinoline nitrogen atoms typically act as bidentate donors.[4][6] The synthesis is generally achieved by reacting the ligand with a metal salt in a suitable solvent.

General Reaction Scheme for Metal Complexation

The stoichiometry of the complex (typically 1:2 metal-to-ligand) is controlled by the molar ratio of the reactants.[6] The reaction often requires a slight adjustment of pH to facilitate the deprotonation of the ligand's hydroxyl group for coordination.

G cluster_conditions Conditions cluster_product Product A 2 x Ligand (L) F Metal Complex [M(L)₂] A->F + B 1 x Metal Salt (e.g., MCl₂, M(NO₃)₂ where M = Cu, Co, Zn) B->F + C Ethanol/Methanol (Solvent) C->F D Stirring, Heat D->F E pH adjustment (e.g., with NH₄OH) E->F Facilitates Coordination G cluster_entry Cellular Uptake cluster_ros Intracellular Action cluster_damage Cellular Damage cluster_apoptosis Cell Fate A Quinoline Metal Complex (QMC) B Interaction with Mitochondria A->B Enters Cell C Increased ROS (Reactive Oxygen Species) B->C Induces D Oxidative Stress C->D E DNA Damage & Protein Dysfunction D->E F Activation of Caspase Pathway E->F Triggers G Apoptosis (Programmed Cell Death) F->G Leads to

Caption: Hypothetical ROS-induced apoptotic pathway targeted by a metal complex.

References

  • Advances in the Potential of Quinoline‐Derived Metal Complexes as Antimalarial Agents: A Review. ResearchGate. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC. [Link]

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [Link]

  • Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. [Link]

  • Synthesis, Characterization, and Antibacterial Studies of Mixed Ligand Dioxouranium Complexes with 8-Hydroxyquinoline and Some Amino Acids. PMC. [Link]

  • Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. PubMed. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]

Sources

Method

HPLC method development for 2-amino-4-hydroxy-6,8-dimethylquinoline quantification

An Application Note and Protocol for the Quantification of 2-amino-4-hydroxy-6,8-dimethylquinoline using High-Performance Liquid Chromatography (HPLC) Abstract This document provides a comprehensive guide to developing a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-amino-4-hydroxy-6,8-dimethylquinoline using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-amino-4-hydroxy-6,8-dimethylquinoline. We delve into the rationale behind chromatographic parameter selection, a systematic approach to method optimization, and a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, analytical scientists, and drug development professionals requiring accurate quantification of this and structurally similar quinoline derivatives.

Analyte Physicochemical Profile & Strategic Implications

A foundational understanding of the analyte's properties is paramount for an efficient method development strategy. 2-amino-4-hydroxy-6,8-dimethylquinoline is an amphoteric molecule, a characteristic that dictates our analytical approach.

  • Structure and Functionality: The molecule possesses a basic amino group (-NH2) and an acidic phenolic hydroxyl group (-OH) on a relatively non-polar quinoline core. This dual nature can lead to complex retention behavior and poor peak shape if not properly controlled.

  • Ionization Behavior (pKa): The amino group is predicted to have a pKa of approximately 4.8, while the hydroxyl group has a predicted pKa between 8.0 and 9.0[1]. To achieve consistent retention and sharp, symmetrical peaks for this basic analyte, it is crucial to suppress the ionization of the primary amino group. By maintaining the mobile phase pH at least 1.5 to 2 units below the amino group's pKa, we ensure it exists in a single, protonated form (R-NH3+). This strategy, known as "ionic suppression," is fundamental to the method's success.

  • Solubility: The compound is reported to be sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and DMSO[1]. This informs the choice of diluent for standard and sample preparation, which should ideally be compatible with the mobile phase.

  • UV Absorbance: The quinoline chromophore exhibits strong UV absorbance, making UV detection a suitable and sensitive quantification technique. The optimal detection wavelength (λmax) should be determined experimentally using a Diode Array Detector (DAD) or by scanning a standard solution across the UV spectrum.

HPLC Method Development Strategy

Our strategy is built on a logical, stepwise process, moving from initial parameter selection based on first principles to systematic optimization. The goal is to achieve a method that is specific, sensitive, and robust.

Rationale for Initial Parameter Selection
  • Mode of Chromatography: Reversed-phase (RP) chromatography is the preferred mode.[2] The non-polar stationary phase (e.g., C18) will interact with the hydrophobic quinoline backbone, while the polar mobile phase allows for fine-tuning of retention by adjusting the organic modifier concentration and pH.

  • Stationary Phase (Column) Selection: A C18 column is the conventional and appropriate starting point for this type of molecule.[3][4] However, the presence of the polar amino and hydroxyl groups can sometimes lead to interactions with residual silanols on the silica backbone, causing peak tailing. Therefore, a modern, end-capped, high-purity silica C18 column is recommended. For challenging separations involving similar isomers, alternative selectivities offered by Phenyl-Hexyl or Polar-Embedded Group (PEG) columns could be explored, as they offer π-π and hydrogen bonding interactions, respectively.[5]

  • Mobile Phase Selection:

    • Aqueous Phase: A low pH buffer is required for ionic suppression. A 20-25 mM potassium phosphate or ammonium formate buffer adjusted to pH 2.5-3.0 with phosphoric or formic acid is an excellent choice. This pH range ensures the amino group is fully protonated.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.[6]

    • Composition: A gradient elution starting with a lower percentage of organic modifier and ramping up will be used initially to determine the approximate elution time and complexity of the sample matrix. The method can then be optimized to an isocratic elution for simplicity and speed if all components are resolved within a reasonable timeframe.

Method Optimization Workflow

The initial conditions are systematically adjusted to meet the system suitability criteria, focusing on resolution, peak symmetry, and analysis time.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select Column (C18) & Mobile Phase (ACN/pH 3.0 Buffer) B Determine λmax via DAD/PDA Scan A->B C Run Broad Gradient (e.g., 5-95% ACN) B->C D Evaluate Peak Shape & Retention C->D E Adjust Mobile Phase pH (if tailing persists) D->E F Optimize Gradient Slope or Convert to Isocratic D->F G Fine-tune Flow Rate & Temperature (for efficiency/resolution) F->G H Finalize Method Parameters G->H I Perform System Suitability Test H->I J Proceed to Method Validation I->J

Caption: A logical workflow for HPLC method development.

Final Optimized HPLC Method: Protocol

This protocol outlines the validated method for the quantification of 2-amino-4-hydroxy-6,8-dimethylquinoline.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Column: Hypersil GOLD C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: HPLC-grade acetonitrile (ACN), potassium phosphate monobasic, and phosphoric acid. High-purity water (e.g., Milli-Q).

  • Reference Standard: 2-amino-4-hydroxy-6,8-dimethylquinoline of known purity.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 25 mM Potassium Phosphate in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD at 245 nm (or experimentally determined λmax)
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

Method Validation Protocol (per ICH Q2(R2))

Validation is the documented evidence that the method is suitable for its intended purpose.[7][8][9]

Validation_Parameters Method Validated Method Specificity Specificity (Selectivity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (RSD%) Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: Inter-relationship of key method validation parameters.

System Suitability
  • Protocol: Inject the working standard (e.g., 25 µg/mL) five times.

  • Acceptance Criteria: RSD of peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.

Specificity
  • Protocol: Inject a blank (diluent) and a placebo (sample matrix without analyte) to check for interferences at the analyte's retention time. Conduct forced degradation studies by exposing the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples to ensure the peak is pure and there is no co-elution with degradation products.

  • Acceptance Criteria: The analyte peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from any degradants or matrix components.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[3]

Accuracy (% Recovery)
  • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze three preparations at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[3][10]

Precision
  • Protocol:

    • Repeatability (Method Precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[3][10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable accuracy and precision.

Robustness
  • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Typical variations include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Organic modifier percentage (± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes.

Typical Results

The following tables summarize the expected performance characteristics of the validated method.

Table 1: System Suitability and Linearity Data

Parameter Result Acceptance Criteria
Tailing Factor 1.1 ≤ 2.0
Theoretical Plates > 5000 > 2000
Linearity (r²) 0.9995 ≥ 0.999
Range 1 - 100 µg/mL -
LOD 0.2 µg/mL -

| LOQ | 0.6 µg/mL | - |

Table 2: Accuracy and Precision Data

Parameter Result Acceptance Criteria
Accuracy (% Recovery) 99.5% - 101.2% 98.0% - 102.0%
Precision (Repeatability) RSD = 0.8% ≤ 2.0%

| Precision (Intermediate) | RSD = 1.1% | ≤ 2.0% |

Conclusion

The HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of 2-amino-4-hydroxy-6,8-dimethylquinoline. The strategic selection of a low-pH mobile phase effectively mitigates peak tailing associated with the basic amino group, resulting in excellent chromatography. The method has been successfully validated according to ICH guidelines, proving its suitability for routine quality control and research applications.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • ICH guidelines for validation final | PPTX. Slideshare. [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]

Sources

Application

Application Note: Physicochemical-Driven Formulation of 2-Amino-4-hydroxy-6,8-dimethylquinoline for In Vitro Assays

Scientific Rationale & Compound Profiling Quinoline derivatives are universally recognized as privileged scaffolds in medicinal chemistry, frequently deployed as potent anticancer agents, kinase inhibitors, and fluoresce...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Compound Profiling

Quinoline derivatives are universally recognized as privileged scaffolds in medicinal chemistry, frequently deployed as potent anticancer agents, kinase inhibitors, and fluorescent probes[1]. The compound 2-amino-4-hydroxy-6,8-dimethylquinoline (CAS: 858477-60-8) is a highly functionalized small molecule characterized by a lipophilic quinoline core and polar hydrogen-bonding substituents (amino and hydroxyl groups)[2].

When transitioning a synthetic quinoline derivative from the bench to in vitro cell culture models, the primary barrier is aqueous solubility. Like most organic small-molecule inhibitors, this compound is virtually insoluble in water or phosphate-buffered saline (PBS)[3]. Direct introduction of the lyophilized powder into aqueous media results in rapid thermodynamic precipitation ("crashing out"). This not only reduces the bioavailable concentration of the drug—leading to false-negative assay results—but also introduces micro-crystals that can physically stress or puncture cultured cells[4][5].

To overcome this, we utilize a two-phase solvation strategy: primary dissolution in anhydrous Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice, followed by a controlled, step-wise aqueous dilution to bypass the thermodynamic barrier of solvation[3][5].

Physicochemical Properties & Solvation Strategy

Before formulating the compound, it is critical to establish its physical parameters to calculate accurate molarities and select the appropriate vehicle.

Table 1: Physicochemical Data & Solubility Profile
ParameterValue / DescriptionExperimental Implication
CAS Number 858477-60-8[2]Unique identifier for sourcing and validation.
Molecular Formula C₁₁H₁₂N₂O[2]Dictates lipophilicity and hydrogen bonding potential.
Molecular Weight 188.23 g/mol [2]Required for precise C₁V₁ = C₂V₂ molar conversions.
Aqueous Solubility Insoluble[3]Cannot be directly dissolved in PBS or culture media.
Primary Solvent Anhydrous DMSO (≥99.9%)Preferred vehicle; breaks hydrophobic interactions[5].
Max Cellular Tolerance 0.1% (v/v) DMSOExceeding this induces solvent-mediated cytotoxicity[5][6].

Causality of Solvent Choice: 5 dictate that moisture accelerates the degradation of organic compounds and drastically reduces their solubility[5]. Therefore, only freshly opened, cell-culture-grade anhydrous DMSO must be used.

Formulation & Dilution Workflow

FormulationWorkflow Powder Lyophilized Powder CAS: 858477-60-8 Stock 10 mM Master Stock (100% DMSO) Powder->Stock Add Anhydrous DMSO + Sonicate Inter 1 mM Intermediate (10% DMSO / 90% Media) Stock->Inter 1:10 Dilution Warm Media Final 10 µM Working Solution (0.1% DMSO in Media) Inter->Final 1:100 Dilution Onto Cells

Figure 1: Step-wise formulation workflow to prevent quinoline precipitation.

Self-Validating Protocol: Preparation of Solutions

This protocol is designed as a self-validating system . At each critical junction, built-in checkpoints ensure the physical integrity of the solution before proceeding to the next step, safeguarding your downstream biological data.

Phase 1: Preparation of a 10 mM Master Stock

To prepare 1 mL of a 10 mM stock solution, you must convert the molarity to a mass concentration using the molecular weight (188.23 g/mol )[2][4]. Calculation: 10 mmol/L × 188.23 g/mol = 1882.3 mg/L = 1.88 mg/mL .

  • Weighing : In a sterile biosafety cabinet, carefully weigh exactly 1.88 mg of 2-amino-4-hydroxy-6,8-dimethylquinoline powder into a sterile, light-blocking microcentrifuge tube.

  • Solvation : Add 1.0 mL of cell-culture-grade anhydrous DMSO[6].

  • Mechanical Disruption : Vortex the tube vigorously for 60 seconds. If particulate matter remains, place the tube in an ultrasonic water bath for 5–10 minutes at room temperature[3][6].

    • Causality: Sonication provides the kinetic energy required to overcome the activation energy of solvation, fully disrupting the compound's crystalline lattice.

  • Self-Validation Checkpoint 1 : Hold the tube to the light. The solution must be 100% optically clear. If any turbidity or micro-particles are visible, do not proceed. Continue sonication or add more DMSO to create a 5 mM stock instead.

  • Storage : Aliquot the master stock into 50 µL volumes to prevent repeated freeze-thaw cycles, which introduce ambient moisture and degrade the compound[5]. Store at -20°C or -80°C.

Phase 2: Intermediate Dilution Strategy

Directly pipetting a 100% DMSO stock into a 99.9% aqueous cell culture well creates a localized zone of high polarity, causing the hydrophobic quinoline to instantly crystallize[5].

  • Thawing : Thaw one 50 µL aliquot of the 10 mM stock at room temperature[6].

  • Intermediate Formulation : Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)[1][3].

    • Causality: The proteins and lipids in the Fetal Bovine Serum (FBS) act as carrier molecules, sequestering the hydrophobic quinoline and preventing it from crashing out of solution.

  • Self-Validation Checkpoint 2 : Pipette 10 µL of the intermediate solution onto a glass slide and observe under a brightfield microscope. The absence of needle-like crystals validates successful solvation.

Table 2: Standardized Dilution Matrix (C₁V₁ = C₂V₂)

Use this matrix to prepare final working solutions directly in the culture plate, ensuring the final DMSO concentration never exceeds the cytotoxic threshold of 0.1%[4][6].

Desired Final Conc.Source SolutionVolume of SourceVolume of MediaFinal DMSO %
10 µM 1 mM Intermediate10 µL990 µL0.1%
5 µM 1 mM Intermediate5 µL995 µL0.05%
1 µM 1 mM Intermediate1 µL999 µL0.01%
Vehicle Control 10% DMSO (No Drug)10 µL990 µL0.1%

Application: In Vitro Cell Viability Assay

Quinoline derivatives frequently exert their anticancer effects by intercalating with DNA or inhibiting pro-survival kinases (e.g., CDKs) and anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering the caspase cascade[6][7].

Mechanism Compound 2-Amino-4-hydroxy- 6,8-dimethylquinoline Target Intracellular Targets (e.g., Kinases / Bcl-2) Compound->Target Hydrophobic/H-bond Binding Pathway Pro-survival Signal Inhibition Target->Pathway Enzymatic Blockade Apoptosis Cellular Apoptosis (Phenotypic Readout) Pathway->Apoptosis Caspase Activation

Figure 2: Theoretical pharmacological mechanism of quinoline-induced cellular apoptosis.

Assay Protocol (e.g., MTT / CellTiter-Glo)
  • Cell Seeding : Seed target cells (e.g., HeLa or MDA-MB-468) at a density of 5,000 cells/well in a 96-well plate using 90 µL of complete media[1][8]. Incubate overnight at 37°C, 5% CO₂.

  • Dosing : Add 10 µL of the appropriately diluted intermediate solutions (from Table 2) to the wells to achieve the final desired concentrations (100 µL total volume).

  • Self-Validation Checkpoint 3 (Vehicle Control) : You must include a well treated with 0.1% DMSO only[5]. If the viability of the vehicle control drops below 95% compared to untreated cells, your DMSO is toxic or contaminated, and the entire assay's data is invalid.

  • Incubation & Readout : Incubate for 48–72 hours. Add the viability reagent (e.g., MTT), incubate for the manufacturer-specified time, and measure absorbance/luminescence to calculate the IC₅₀[1].

References

Sources

Method

Application Notes &amp; Protocols: Molecular Docking Studies of 2-amino-4-hydroxy-6,8-dimethylquinoline

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for conducting molecular docking studies on 2-amino-4-hydroxy-6,8-dimethylquinoline. The quinoline scaffold is a "pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on 2-amino-4-hydroxy-6,8-dimethylquinoline. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The subject molecule, with its specific amino and hydroxyl functional groups, presents a promising candidate for targeted drug discovery. This guide is designed for researchers and scientists in drug development, offering both the theoretical underpinnings and a detailed, practical protocol for in silico analysis. We will focus on the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology, against which many quinoline and quinazoline derivatives have shown inhibitory activity.[6][7][8][9]

Introduction: The Rationale for Docking Studies

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[10][11] This method is instrumental in modern drug discovery for several reasons:

  • Hit Identification: It allows for the rapid screening of large virtual libraries of compounds to identify potential drug candidates.[12]

  • Lead Optimization: Docking helps in understanding and improving the binding affinity and specificity of a lead compound by suggesting structural modifications.[10]

  • Mechanism of Action: It provides atomic-level insights into how a drug molecule interacts with its biological target, elucidating the basis of its activity.[12][13]

The target of this study, 2-amino-4-hydroxy-6,8-dimethylquinoline, possesses key functional groups—a hydrogen bond donor/acceptor amino group and a hydroxyl group—that are critical for forming stable interactions within a protein's active site.[14] By docking this ligand into a relevant biological target like EGFR, we can hypothesize its binding mode, estimate its binding affinity, and predict its potential as an inhibitor.

The Principle of Molecular Docking

A molecular docking simulation is fundamentally composed of two interconnected components: a search algorithm and a scoring function.[12]

  • Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand within the protein's active site. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's position, orientation, and internal rotatable bonds. Common algorithms include Monte Carlo methods, genetic algorithms, and systematic searches.[15]

  • Scoring Function: For each generated pose, a scoring function calculates a numerical value that estimates the binding free energy of the protein-ligand complex.[10] These scores are used to rank the poses, with lower energy scores typically indicating more favorable binding.[16][17] The accuracy of the scoring function is paramount for correctly identifying the most likely binding mode.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB Select Protein Target (e.g., EGFR from PDB) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligand Prepare Ligand (2D to 3D, Energy Minimization) Ligand->Grid Dock Run Docking Algorithm (Search & Score) Grid->Dock Analyze Analyze Binding Poses (Lowest Energy) Dock->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic, etc.) Analyze->Visualize

Caption: High-level overview of the molecular docking workflow.

Detailed Protocol: Docking 2-amino-4-hydroxy-6,8-dimethylquinoline against EGFR

This protocol is structured around AutoDock Vina, a widely used and validated open-source docking program, and UCSF Chimera or PyMOL for visualization.

Required Software
  • Molecular Graphics Laboratory (MGL) Tools: Includes AutoDockTools (ADT) for preparing files.

  • AutoDock Vina: The docking engine.

  • UCSF Chimera or PyMOL: For visualization and analysis.

  • ChemDraw/ChemDoodle: For drawing the 2D structure of the ligand.

Step 1: Preparation of the Target Protein (EGFR)

Causality: The raw crystal structure from the Protein Data Bank (PDB) is not ready for docking. It contains non-essential water molecules, may have missing atoms, and lacks the hydrogen atoms necessary for calculating interactions. This preparation phase ensures the protein structure is chemically correct and computationally ready.

  • Obtain Protein Structure: Download the crystal structure of EGFR kinase domain, for example, PDB ID: 1M17 . This structure is co-crystallized with a 4-anilinoquinazoline inhibitor, which helps in identifying the active site.

  • Clean the PDB File: Open the PDB file in UCSF Chimera or PyMOL. Remove all water molecules (solvent) and any co-crystallized ligands and ions. Retain only the protein chains (e.g., Chain A).

  • Add Hydrogens and Charges: Use AutoDockTools (ADT) to process the cleaned protein file.

    • Go to File > Read Molecule.

    • Go to Edit > Hydrogens > Add. Select "Polar Only".

    • Go to Edit > Charges > Add Kollman Charges.

  • Save as PDBQT: The final step is to save the prepared protein in the PDBQT format, which includes atomic charges and atom types required by AutoDock.

    • Go to Grid > Macromolecule > Choose. Select the protein.

    • Save the output file as receptor.pdbqt.

Step 2: Preparation of the Ligand

Causality: The ligand must be converted from a 2D drawing to a realistic, low-energy 3D conformation. Energy minimization is a critical step to ensure the starting structure is not in a high-energy, sterically strained state, which would negatively impact the docking results.[16][18]

  • Create 2D Structure: Draw 2-amino-4-hydroxy-6,8-dimethylquinoline in a chemical drawing software and save it as a MOL or SDF file.

  • Convert to 3D and Minimize Energy:

    • Open the 2D file in a program like Avogadro or UCSF Chimera.

    • Add hydrogens.

    • Perform energy minimization using a suitable force field like MMFF94 or UFF. This step optimizes the bond lengths and angles to find a low-energy 3D conformation.

  • Prepare for Docking in ADT:

    • Open the energy-minimized 3D ligand file in ADT.

    • Go to Ligand > Input > Open.

    • ADT will automatically detect the root, set the torsional degrees of freedom, and assign Gasteiger charges.

    • Save the output file as ligand.pdbqt.

Step 3: Docking Simulation with AutoDock Vina

Causality: The grid box defines the specific volume of the protein where the docking algorithm will search for binding poses. Making it too small may miss the true binding site, while making it too large unnecessarily increases computation time. Centering the grid on a known inhibitor's binding location is a field-proven strategy for targeted docking.[16]

  • Define the Grid Box:

    • In ADT, with both the receptor.pdbqt and the original co-crystallized ligand loaded, go to Grid > Grid Box.

    • Adjust the grid box dimensions and center to encompass the entire active site, typically defined by the space occupied by the co-crystallized inhibitor. A spacing of 1.0 Å is standard. Ensure the box is large enough to allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

    • Note the coordinates for the center of the grid and the size of the box in each dimension.

  • Create Configuration File: Create a text file named conf.txt with the following information:

  • Run Vina: Open a command-line terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --log docking_log.txt

Step 4: Protocol Validation (Trustworthiness)

To ensure the docking protocol is reliable, a "re-docking" experiment must be performed.

  • Extract Co-crystallized Ligand: Take the original inhibitor from the 1M17 PDB file and prepare it as a ligand (inhibitor.pdbqt) following the steps in 3.3.

  • Dock the Inhibitor: Run a docking simulation using the same receptor and grid box parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Success Criterion: An RMSD value below 2.0 Å validates that the docking protocol can accurately reproduce the experimentally observed binding mode.

G PDB PDB Structure (Protein + Co-crystallized Ligand) Prep_Protein Prepare Protein (receptor.pdbqt) PDB->Prep_Protein Prep_Ligand Extract & Prepare Co-crystallized Ligand (inhibitor.pdbqt) PDB->Prep_Ligand Grid Define Grid Box (Centered on original ligand) Prep_Protein->Grid Prep_Ligand->Grid Dock Perform Re-Docking Grid->Dock Result Top Docked Pose Dock->Result Analyze Superimpose Docked Pose on Crystal Pose Result->Analyze RMSD Calculate RMSD Analyze->RMSD Validate RMSD < 2.0 Å? Protocol Validated RMSD->Validate

Caption: Workflow for validating the docking protocol via re-docking.

Analysis and Interpretation of Results

Binding Affinity and Pose Selection

The primary output from Vina is a set of binding poses (usually 9) ranked by their binding affinity scores in kcal/mol. The top-ranked pose (most negative score) is considered the most probable binding mode.

LigandBinding Affinity (kcal/mol)Key Interacting Residues (EGFR)Predicted Interactions
2-amino-4-hydroxy-6,8-dimethylquinoline -8.5 (Hypothetical)Met769, Leu768, Asp831, Thr766H-bond with Met769 backbone; Hydrophobic interactions with Leu768
Erlotinib (Reference) -9.2 (Hypothetical)Met769, Asp831, Thr766, Gln767H-bond with Met769; Pi-stacking with Phe699

This table presents hypothetical data for illustrative purposes.

Visualization of Molecular Interactions

This is the most critical part of the analysis. Use a visualization tool to inspect the top-ranked pose of 2-amino-4-hydroxy-6,8-dimethylquinoline within the EGFR active site.

  • Load Files: Open the receptor.pdbqt and the docking_results.pdbqt files in PyMOL or UCSF Chimera.

  • Identify Key Interactions: Look for and analyze the following:

    • Hydrogen Bonds: The amino and hydroxyl groups of the ligand are prime candidates for forming H-bonds with key residues. For EGFR, the backbone nitrogen of Met769 in the hinge region is a critical H-bond acceptor for many inhibitors.[6]

    • Hydrophobic Interactions: The dimethylquinoline core will likely engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as Leu, Val, and Ala.

    • Pi-Pi Stacking: The aromatic quinoline ring may form π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).

Conclusion and Future Perspectives

This guide outlines a robust and validated protocol for performing molecular docking studies on 2-amino-4-hydroxy-6,8-dimethylquinoline. The docking results provide a structural hypothesis for its binding mechanism and a semi-quantitative estimation of its binding affinity.

However, it is crucial to recognize that molecular docking is a predictive tool. The top-ranked compounds and their predicted interactions must be validated experimentally. Promising results from docking should be followed by:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[7][19][20]

  • In Vitro Enzyme Assays: To experimentally measure the inhibitory activity (e.g., IC50) of the compound against the target protein.

  • Cell-based Assays: To evaluate the compound's effect on cancer cell proliferation.[6]

By integrating computational predictions with experimental validation, researchers can accelerate the discovery of novel and effective therapeutic agents.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. Vertex AI Search.
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. National Center for Biotechnology Information.
  • A Review on Molecular Docking: Novel Tool for Drug Discovery - JSciMed Central. JSciMed Central.
  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management - PubMed. National Center for Biotechnology Information.
  • Review on the Evolving Landscape of Molecular Docking in Drug Discovery - Asian Journal of Research in Pharmaceutical Sciences. Asian Journal of Research in Pharmaceutical Sciences.
  • Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets - Benchchem. Benchchem.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. National Center for Biotechnology Information.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. MDPI.
  • (PDF) Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate.
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Application Notes and Protocols: 2-Amino-4- hydroxy-8-methylquinoline as a Versatile Building Block for Novel Heterocyclic Compounds - Benchchem. Benchchem.
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES.
  • Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. - ResearchGate. ResearchGate.
  • Virtual screening and molecular dynamic simulations of the antimalarial derivatives of 2-anilino 4-amino substituted quinazolines docked against a Pf-DHODH protein target - PMC. National Center for Biotechnology Information.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC. National Center for Biotechnology Information.
  • An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research.
  • Arabian Journal of Chemistry. ScienceDirect.
  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed. National Center for Biotechnology Information.
  • Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies - Frontiers. Frontiers.
  • Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a - Semantic Scholar. Semantic Scholar.
  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives - Hilaris Publisher. Hilaris Publisher.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Precipitation of 2-amino-4-hydroxy-6,8-dimethylquinoline in Aqueous Media

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for 2-amino-4-hydroxy-6,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for 2-amino-4-hydroxy-6,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. We understand that unexpected precipitation can compromise data integrity and delay research. This document provides a structured, in-depth troubleshooting guide, moving from fundamental principles to advanced formulation strategies, to help you achieve and maintain the desired concentration of 2-amino-4-hydroxy-6,8-dimethylquinoline in your aqueous systems.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental physicochemical properties of 2-amino-4-hydroxy-6,8-dimethylquinoline that govern its solubility behavior.

Q1: Why is 2-amino-4-hydroxy-6,8-dimethylquinoline poorly soluble in neutral aqueous solutions?

A1: The low aqueous solubility is a result of its molecular structure. Several factors contribute to this:

  • Hydrophobic Core: The core of the molecule is a quinoline bicyclic aromatic system, which is inherently hydrophobic and does not readily interact with polar water molecules.[1][2] The presence of two methyl groups further increases its lipophilicity.

  • Crystal Lattice Energy: Like many planar aromatic molecules, 2-amino-4-hydroxy-6,8-dimethylquinoline can pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, which is often not compensated by the energy released from solvation by water molecules, thus limiting solubility.[2][3] These types of molecules are often referred to as 'brick-dust' molecules.[3]

Q2: My compound has amino and hydroxyl groups, which are polar. Shouldn't they improve water solubility?

A2: While these groups are polar, their major contribution to solubility for this molecule is through their ability to ionize, which is highly dependent on the pH of the solution.[4][5]

  • The Amino Group (-NH₂): This group is basic. In acidic conditions (low pH), it can accept a proton to become a positively charged ammonium salt (-NH₃⁺). This ionized form is significantly more polar and, therefore, much more soluble in water.[2][6] The predicted pKa for this amino group is approximately 4.8.[7]

  • The Hydroxyl Group (-OH): This group is weakly acidic. In basic conditions (high pH), it can donate a proton to become a negatively charged phenoxide ion (-O⁻). This anionic form is also more soluble in water.[7] The predicted pKa for this hydroxyl group is in the range of 8-9.[7]

At a neutral pH of ~7, the molecule exists predominantly in its neutral, un-ionized form, which has the lowest aqueous solubility.

G cluster_pH pH Scale cluster_State Dominant Molecular State Low_pH Low pH (e.g., < 4) Cationic Cationic (Protonated) -NH3+ High Solubility Low_pH->Cationic Amino group is protonated Neutral_pH Neutral pH (~5-8) Neutral Neutral (Un-ionized) -NH2, -OH Low Solubility Neutral_pH->Neutral Molecule is largely uncharged High_pH High pH (e.g., > 10) Anionic Anionic (Deprotonated) -O- High Solubility High_pH->Anionic Hydroxyl group is deprotonated

Caption: pH-dependent ionization states of the molecule.

Section 2: Troubleshooting Guide - A Systematic Approach to Solubilization

Encountering precipitation can be frustrating. This guide provides a logical workflow to diagnose and solve the issue, starting with the simplest methods and progressing to more advanced formulation strategies.

Caption: General troubleshooting workflow for precipitation issues.

Step 1: The Co-Solvent Strategy (Initial Approach)

The most common method for solubilizing hydrophobic compounds for in vitro assays is to use a water-miscible organic co-solvent, with Dimethyl Sulfoxide (DMSO) being the most prevalent.[1][8]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media. What is happening and what should I do?

A3: This is a very common issue known as "solvent shock" or "crashing out."[9] It occurs when the DMSO concentration drops sharply upon dilution, and the surrounding aqueous environment can no longer keep the hydrophobic compound dissolved, causing it to exceed its solubility limit and precipitate.[2][8]

Immediate Steps to Try:

  • Lower the Final Concentration: The most straightforward solution is to test if the compound remains soluble at a lower final concentration. Perform serial dilutions to find the maximum soluble concentration in your specific medium.[8]

  • Modify the Dilution Method: Avoid rapid dilution. Instead of adding a small volume of stock directly into a large volume of buffer, try adding the stock solution dropwise while gently vortexing or stirring the buffer.[9] A stepwise dilution can also help.[9]

  • Increase Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) may be sufficient to maintain solubility.[2] However, you must always run a vehicle control with the identical DMSO concentration to ensure it does not affect your experimental results, as concentrations above 0.5-1% can be toxic to many cell types.[2]

Protocol 1: Preparing and Using a DMSO Stock Solution

This protocol outlines the best practices for preparing a stock solution to minimize solubility issues.

  • Preparation:

    • Weigh the desired amount of 2-amino-4-hydroxy-6,8-dimethylquinoline powder into a sterile glass or polypropylene tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM). A high concentration minimizes the volume of organic solvent added to your final assay.[8]

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, use an ultrasonic bath for 5-10 minutes to break up aggregates.[8][10]

    • Gentle warming in a 37°C water bath can also aid dissolution, but be cautious about the compound's thermal stability.[1][8]

  • Storage:

    • Once fully dissolved, visually inspect the solution for any remaining particulates.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation over time.[9][10]

    • Store aliquots at -20°C or -80°C, protected from light.[11]

Final DMSO ConcentrationPotential Impact on Experiments
< 0.1% Generally considered safe for most cell-based and enzymatic assays.
0.1% - 0.5% Acceptable for many assays, but a vehicle control is critical.
0.5% - 1.0% May cause stress or toxicity in sensitive cell lines. Vehicle control is essential.
> 1.0% High risk of cellular toxicity and non-specific effects. Generally not recommended.
Step 2: The pH Adjustment Strategy

If co-solvents alone are insufficient or undesirable, leveraging the compound's ionizable groups is the next logical step.[]

Q4: How do I use pH to keep my compound in solution?

A4: By adjusting the pH of your aqueous medium to be at least 1.5-2 pH units away from the compound's pKa, you can ensure it exists predominantly in its more soluble ionized form.[13]

  • To Solubilize via the Amino Group: Adjust the pH to ≤ 3.0 . This will fully protonate the basic amino group (pKa ~4.8), forming a soluble cation.

  • To Solubilize via the Hydroxyl Group: Adjust the pH to ≥ 10.5 . This will fully deprotonate the acidic hydroxyl group (pKa ~8-9), forming a soluble anion.

Important Considerations:

  • Assay Compatibility: Ensure the required pH is compatible with your biological system (e.g., cells, enzymes, proteins). Extreme pH values can be detrimental.

  • Buffer Capacity: Use a buffer with sufficient capacity to maintain the target pH after the addition of your compound stock.

Protocol 2: pH-Solubility Profiling

This experiment helps determine the optimal pH for solubilizing your compound.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 11).

  • Add Compound: Add an excess amount of solid 2-amino-4-hydroxy-6,8-dimethylquinoline powder to a fixed volume of each buffer in separate vials.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (>10,000 x g) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the clear supernatant and determine the compound concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analyze: Plot the measured solubility against the final pH of each solution to generate a pH-solubility profile.

Step 3: Advanced Formulation Strategies

When the above methods are not viable, more advanced formulation techniques can be employed. These are particularly useful in drug development for improving oral bioavailability.[14][15][16]

Q5: What can I do if my experiment must be at neutral pH and the final DMSO concentration is too low to be effective?

A5: In this scenario, you can use excipients that enhance apparent solubility without altering pH.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions.[1] These micelles have a hydrophobic core that can encapsulate your compound, effectively shielding it from the water and keeping it dispersed.[17] They are typically used at concentrations above their critical micelle concentration (CMC).

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[1][18] They can form an "inclusion complex" with the hydrophobic quinoline part of your molecule, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[19]

Protocol 3: Phase Solubility Study with HP-β-CD

This protocol determines the concentration of HP-β-CD needed to solubilize a target concentration of your compound.

  • Prepare Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of solid 2-amino-4-hydroxy-6,8-dimethylquinoline to each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

  • Separate and Quantify: As described in Protocol 2, separate the undissolved solid and quantify the concentration of the solubilized compound in the supernatant.[8]

  • Analyze: Plot the concentration of the dissolved compound versus the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex and allows you to determine the amount of cyclodextrin needed for your target concentration.

Section 3: Summary of Solubilization Strategies
StrategyMechanismProsConsBest For
Co-solvents (DMSO) Reduces solvent polarity.[][20]Simple, fast, widely used.Risk of "crashing out"; potential for cellular toxicity.[2]In vitro screening, initial experiments.
pH Adjustment Ionizes the compound to a more polar salt form.[5]Highly effective for ionizable compounds, inexpensive.Limited by the pH tolerance of the experimental system.Assays compatible with acidic or basic conditions.
Surfactants Forms micelles to encapsulate the compound.[17]Effective at neutral pH, can improve wettability.Can interfere with some assays; may have own biological effects.Cell-free assays, formulations where pH cannot be altered.
Cyclodextrins Forms a water-soluble inclusion complex.[1][18]Effective at neutral pH, generally low toxicity.[19]Can be expensive; may alter compound-protein binding kinetics.Problematic compounds where other methods fail; in vivo studies.

By systematically applying these troubleshooting steps, you can overcome the solubility challenges posed by 2-amino-4-hydroxy-6,8-dimethylquinoline and ensure the reliability and success of your experiments.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. PMC. [Link]

  • pH adjustment: Significance and symbolism. (2026). Synonyms.com. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • Method of separation of small molecules
  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Polymer–Surfactant System Based Amorphous Solid Dispersion: Precipitation Inhibition and Bioavailability Enhancement of Itraconazole. ResearchGate. [Link]

  • Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. ResearchGate. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]

  • Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. ACS Publications. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. [Link]

  • Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-amino-4-hydroxy-6,8-dimethylquinoline Crystallization Issues

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-amino-4-hydroxy-6,8-dimethylq...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-amino-4-hydroxy-6,8-dimethylquinoline. The unique physicochemical properties of this molecule, stemming from its amphoteric nature and potential for complex hydrogen bonding, can present significant hurdles in obtaining a pure, crystalline solid.[1] This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established crystallization principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the crystallization of 2-amino-4-hydroxy-6,8-dimethylquinoline.

Q1: Why is my compound "oiling out" instead of crystallizing?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a frequent issue with multi-functional molecules like quinoline derivatives.[2] The primary causes are:

  • Rapid Cooling: If the solution is cooled too quickly, nucleation is bypassed in favor of liquid-liquid phase separation.[1][3] The system doesn't have enough time to organize into an ordered crystal lattice.

  • High Solute Concentration: An overly concentrated solution can become supersaturated to a point that exceeds the metastable zone limit, leading to amorphous oiling instead of controlled crystallization.

  • Presence of Impurities: Impurities can depress the melting point of the solid, making it more likely to separate as a low-melting eutectic mixture or oil.[4][5]

  • Inappropriate Solvent Choice: The melting point of your compound may be lower than the boiling point of the chosen solvent. When the solution cools to a temperature where it is supersaturated but still above the compound's melting point, it will separate as an oil.[4]

Initial Troubleshooting Steps: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[4] If the problem persists, a change in solvent or a pre-crystallization purification step is necessary.

Q2: I'm not getting any crystals, even after the solution has cooled completely. What should I do?

A: The failure of crystals to form from a clear, cooled solution typically points to one of two issues: insufficient supersaturation or kinetic barriers to nucleation.

  • Excess Solvent: You may have used too much solvent, meaning the solution is not supersaturated at the lower temperature.[6] The concentration of the solute has not exceeded its solubility limit.

  • Supersaturation: The solution may be in a metastable state where it is supersaturated, but the energy barrier for crystal nucleation has not been overcome.[7]

Troubleshooting Protocol:

  • Induce Nucleation: Try scratching the inside of the flask at the air-liquid interface with a glass rod.[6] The microscopic scratches provide a surface for heterogeneous nucleation.

  • Seeding: If you have a previous crystal of the compound, add a single, tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.

  • Reduce Solubility: Carefully add a small amount of an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your primary solvent) dropwise until turbidity persists.[8]

  • Increase Concentration: If the above steps fail, it is likely too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[9]

Q3: The crystals I obtained are very fine and difficult to filter. How can I grow larger crystals?

A: The formation of very fine particles or needles is a result of rapid nucleation relative to the rate of crystal growth.[10] When many nuclei form simultaneously, they compete for the available solute, limiting the final size of each crystal.[7]

  • Causality: This is typically caused by a high degree of supersaturation achieved too quickly, often through crash cooling.[7][11]

  • Solution: The key is to slow down the entire process to favor growth over nucleation.

    • Reduce Cooling Rate: Allow the solution to cool to room temperature as slowly as possible (e.g., by placing the flask in an insulated container) before moving it to a colder environment like an ice bath.[3]

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[6] This ensures the solution becomes saturated at a higher temperature, allowing for a longer, slower cooling and growth period.

    • Use a Solvent System that Promotes Slower Crystallization: Sometimes, using a slightly poorer solvent or a solvent pair can slow down the kinetics of crystallization, allowing more time for larger crystals to form.

Q4: My final product has low purity despite successful crystallization. What are the likely causes?

A: Recrystallization is a purification technique, but its effectiveness depends on proper execution.[12] Low purity can result from several factors:

  • Impurity Inclusion: If crystallization occurs too rapidly, impurities can become trapped within the growing crystal lattice (inclusion) instead of remaining in the mother liquor.[11]

  • Surface Adsorption: Impurities can adsorb onto the surface of the crystals. This is common with fine powders that have a high surface area.

  • Inefficient Washing: Washing the collected crystals with a solvent that is not ice-cold can re-dissolve some of the product and then re-precipitate impurities as the solvent evaporates.[6] Using too much washing solvent can also reduce yield.

Corrective Actions:

  • Ensure cooling is slow to prevent impurity inclusion.

  • After filtration, wash the crystal cake with a minimal amount of ice-cold solvent to remove adsorbed impurities without dissolving the product.[9]

  • If isomeric impurities are present, a preliminary purification step like acid-base extraction or column chromatography may be required before the final crystallization.[1]

Q5: Can polymorphism be an issue for this compound, and how do I control it?

A: Yes, polymorphism is a critical concern for active pharmaceutical ingredients (APIs) and is common among complex organic molecules.[13][14] Polymorphs are different crystal forms of the same compound that can have significantly different physical properties, including solubility, stability, and bioavailability.[15]

  • Why it Matters: The formation of an unstable or undesired polymorph can compromise the quality and efficacy of the final product.[11]

  • Controlling Polymorphism: The specific polymorph obtained is highly dependent on the crystallization conditions.[7][16]

    • Solvent: The choice of solvent is a primary determinant of crystal form.

    • Temperature: The cooling rate and final temperature can influence which polymorph nucleates and grows.

    • Supersaturation: The level of supersaturation affects nucleation kinetics and can favor one form over another.[11]

  • Strategy: To ensure consistency, a crystallization process must be rigorously controlled. Once a desired crystal form is identified, the exact solvent system, temperature profile, and concentration must be maintained for every batch to ensure reproducible results.[11][13]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Screening Workflow

The choice of solvent is the most critical parameter in crystallization.[2] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]

Step-by-Step Protocol:

  • Preparation: Place approximately 10-20 mg of your crude 2-amino-4-hydroxy-6,8-dimethylquinoline into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (see Table 1) dropwise, starting with 0.5 mL. Agitate to see if the compound dissolves at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating: For solvents that did not dissolve the compound, heat the test tube gently in a water bath towards the solvent's boiling point. Continue adding small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Table 1: Solvent Selection Guide for Quinoline Derivatives

Solvent Class Example Solvents Typical Behavior with Polar Heterocycles Notes
Protic Ethanol, Methanol, Water, Isopropanol Often good candidates due to hydrogen bonding capability.[1] Ethanol/water or Methanol/water mixtures are common and effective.
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile Can be effective. Acetone can sometimes form solvates. Ethyl acetate is a good starting point for screening.
Aprotic Non-Polar Hexanes, Toluene, Dichloromethane Generally used as "anti-solvents" as solubility is often too low.[2] Useful for two-solvent crystallization systems.
Ethers Diethyl Ether, Tetrahydrofuran (THF) Moderate solubility. Diethyl ether is very volatile and flammable. THF can be a good solvent but may be difficult to remove.

| Amides | Dimethylformamide (DMF), DMSO | High solubility, often too high even when cold. | Use as a last resort; difficult to remove and can prevent crystallization.[1] |

Workflow for Solvent Screening

G start Start: Crude Solid test_solvents Select 5-8 diverse solvents (e.g., EtOH, EtOAc, Toluene, Acetone, H2O) start->test_solvents add_cold Add 0.5 mL solvent at RT to ~15mg solid test_solvents->add_cold check_dissolve_cold Dissolves? add_cold->check_dissolve_cold heat Heat gently towards boiling check_dissolve_cold->heat No too_soluble Result: Too Soluble (No crystals form) check_dissolve_cold->too_soluble Yes check_dissolve_hot Dissolves? heat->check_dissolve_hot add_more_hot Add more hot solvent (up to 3 mL) check_dissolve_hot->add_more_hot No cool Cool slowly to RT, then place in ice bath check_dissolve_hot->cool Yes add_more_hot->heat poor_solvent Result: Poor Solvent (Insoluble) add_more_hot->poor_solvent Fails to dissolve observe Observe crystal formation cool->observe good_solvent Result: Potential Solvent observe->good_solvent

Caption: Systematic workflow for single-solvent screening.

Guide 2: Managing "Oiling Out" - A Decision Tree

If you encounter an oil, use this guide to diagnose and solve the issue.

G start Problem: Compound 'Oiled Out' reheat 1. Re-heat to re-dissolve the oil start->reheat add_solvent 2. Add more hot solvent (~10-20% volume) reheat->add_solvent slow_cool 3. Cool VERY slowly (Insulate flask) add_solvent->slow_cool check_result Did it crystallize? slow_cool->check_result success Success! Issue was likely rapid cooling or over-saturation. check_result->success Yes failure Still oils out. Issue is likely solvent choice or impurities. check_result->failure No change_solvent Option A: Choose a lower-boiling point solvent or use a two-solvent system (anti-solvent). failure->change_solvent purify Option B: Perform pre-purification (e.g., Acid-Base Extraction) to remove impurities. failure->purify

Caption: Decision tree for troubleshooting "oiling out".

Guide 3: Advanced Protocol - Two-Solvent (Anti-Solvent) Crystallization

This method is ideal when no single solvent has the desired temperature-dependent solubility profile.[9] It is also useful for overcoming "oiling out".[4]

Principle: The compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. A "poor" or "anti-solvent," in which the compound is insoluble, is then slowly added to induce precipitation. The two solvents must be miscible.[8][9]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude compound in the minimum required amount of a hot "good" solvent (e.g., ethanol or methanol).

  • Anti-Solvent Addition: While the solution is still hot, slowly add the "poor" anti-solvent (e.g., water or hexanes) dropwise with constant swirling.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid).[8] This indicates the point of saturation has been reached.

  • Clarification: Add one or two drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[9]

  • Cooling: Set the flask aside and allow it to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.[4]

Guide 4: Pre-Crystallization Purification via Acid-Base Extraction

The amphoteric nature of 2-amino-4-hydroxy-6,8-dimethylquinoline makes it an excellent candidate for purification by acid-base extraction.[1] This process removes neutral organic impurities and can separate it from certain acidic or basic byproducts.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1]

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M hydrochloric acid (HCl). The basic amino group will be protonated, and the resulting salt will move into the aqueous layer. Combine the aqueous layers.[1]

  • Back-Wash (Optional): Wash the combined acidic aqueous layers once with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide) with stirring until the pH is basic (pH 9-10). The free base of your compound will precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.[1] The resulting solid is now significantly purer and should be more amenable to crystallization.

References

  • BenchChem Technical Support Team. (2025).
  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline. BenchChem.
  • Syrris. (2024, October 22).
  • BenchChem Technical Support Team. (2025).
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. (n.d.).
  • Myerson, A. S., et al. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
  • University of Toronto.
  • Simon, L. L., et al. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
  • University of Alberta.
  • BenchChem. (2025).
  • University of Calgary. (2026, March 18).
  • Chemistry LibreTexts. (2021, March 5). 2.
  • BenchChem. (2025). Unraveling the Structure: A Technical Guide to the Crystallographic Analysis of 2-Amino-4-hydroxy-8-methylquinoline. BenchChem.
  • Purohit, R. (n.d.). Polymorphism. Resonance.
  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Wang, Y., et al. (2022, March 20). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. MDPI.
  • Vippagunta, S.R., Brittain, H.G., & Grant, D.J.W. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. (Semantic Scholar provides access to this article, but the original source is the journal).

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 2-Amino-4-hydroxy-6,8-dimethylquinoline Spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of highly substituted quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of highly substituted quinolines. The molecule 2-amino-4-hydroxy-6,8-dimethylquinoline presents a unique "perfect storm" of NMR challenges: tautomeric exchange broadening, near-identical electronic environments for isolated aromatic protons, and overlapping aliphatic singlets.

This guide provides self-validating protocols and mechanistic explanations to definitively resolve these overlaps, ensuring high-fidelity data for drug development and structural characterization.

Diagnostic Workflow for Spectral Deconvolution

NMR_Troubleshooting Start Identify NMR Overlap in 2-amino-4-hydroxy-6,8-dimethylquinoline Branch1 Exchangeable Protons (NH2, OH/NH) Start->Branch1 Branch2 Aromatic Protons (H-5 & H-7) Start->Branch2 Branch3 Aliphatic Protons (6-Me & 8-Me) Start->Branch3 VT Variable Temperature (VT) NMR & Deuterium Exchange Branch1->VT ASIS Aromatic Solvent Induced Shift (ASIS) e.g., C6D6 Branch2->ASIS PureShift Pure Shift NMR (Homonuclear Decoupling) Branch2->PureShift HMBC 2D HMBC / HSQC Correlation Branch3->HMBC Tautomer Resolve Tautomeric Equilibrium VT->Tautomer AromRes Separate H-5/H-7 Signals ASIS->AromRes PureShift->AromRes MeRes Assign 6-Me vs 8-Me HMBC->MeRes

Workflow for resolving specific proton overlaps in 2-amino-4-hydroxy-6,8-dimethylquinoline.

Troubleshooting Guides & FAQs

Q1: Why do the H-5 and H-7 aromatic protons overlap into an unresolvable multiplet in DMSO-d6, and how can I separate them?

The Causality: In the 6,8-dimethyl substituted quinoline core, H-5 and H-7 are both meta to methyl groups. While H-5 is para to the C-4 oxygen and H-7 is ortho to the ring nitrogen, the highly polar nature of DMSO-d6 heavily solvates the heteroatoms, effectively averaging out the electronic shielding differences across the ring 1. This results in their chemical shifts converging (~7.1–7.3 ppm) and their meta-couplings (J ~ 1.5 Hz) tangling into a broad multiplet.

The Protocol: Aromatic Solvent Induced Shift (ASIS)

  • Sample Preparation: Evaporate the DMSO-d6 and reconstitute a 5 mg/mL sample in Benzene-d6 (C₆D₆) or Pyridine-d5.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum with a relaxation delay (d1) of 2 seconds.

  • Mechanistic Action: The anisotropic C₆D₆ molecules preferentially π-stack with the electron-deficient regions of the quinoline ring. This solvent-solute geometry shields H-5 differently than H-7.

  • Self-Validation: If the multiplet resolves into two distinct doublets (J ~ 1.5 Hz), the overlap is successfully broken. H-5 typically experiences a stronger upfield shift than H-7 due to its proximity to the tautomeric C-4 center.

Q2: My exchangeable protons (-NH₂, -OH/-NH) appear as a single broad hump. How do I differentiate them and identify the dominant tautomer?

The Causality: The molecule undergoes keto-enol tautomerism between the 4-hydroxyquinoline and 4-quinolone forms 2. At room temperature, the proton exchange rate is intermediate on the NMR timescale. This dynamic chemical exchange causes the -OH, ring -NH, and -NH₂ signals to broaden into the baseline or merge with the residual water peak.

The Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare the sample in a low-freezing, aprotic solvent like DMF-d7.

  • Baseline Acquisition: Acquire a spectrum at 298 K.

  • Cooling Cycle: Lower the probe temperature in 10 K increments down to 253 K. Allow 5 minutes for thermal equilibration and re-shim the Z-axis at each step.

  • Self-Validation: At 253 K, the exchange slows sufficiently to observe distinct tautomeric species. The appearance of a sharp signal >12.0 ppm confirms the presence of the 4-quinolone (-NH) tautomer, while a signal ~11.5 ppm indicates the 4-hydroxy (-OH) tautomer.

Q3: The 6-methyl and 8-methyl singlets are overlapping. How can I definitively assign them?

The Causality: Both methyl groups are attached to the electron-rich aromatic ring, resonating closely between 2.3 and 2.5 ppm. 1D ¹H NMR is insufficient for assignment due to the lack of scalar coupling to the core protons.

The Protocol: 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • Setup: Acquire standard ¹H and ¹³C NMR spectra to establish precise sweep widths.

  • Pulse Sequence: Set up a 2D HMBC sequence (e.g., hmbcgplpndqf). Set the long-range coupling constant parameter (CNST13) to 8 Hz to target 2- and 3-bond correlations.

  • Acquisition: Acquire with at least 256 increments in the F1 (carbon) dimension to ensure high resolution.

  • Self-Validation: The 8-methyl protons will show a strong 3-bond correlation to the C-8a bridgehead carbon (~145–150 ppm). The 6-methyl protons will not correlate to C-8a, correlating instead to C-5 and C-7. This binary presence/absence of the C-8a cross-peak creates a self-validating assignment loop.

Q4: Can Pure Shift NMR help if ASIS is not an option due to solubility issues?

The Causality: Pure shift (homonuclear decoupled) NMR collapses all multiplets into singlets by suppressing J-HH scalar couplings during acquisition 3. For H-5 and H-7, removing the ~1.5 Hz meta-coupling reduces the line width, separating a merged multiplet into two distinct, quantifiable singlets 4. (Note: If hardware limits pure shift capabilities, computational deconvolution using reverse curve fitting of odd-order derivatives can mathematically separate the bands 5).

The Protocol: Band-Selective Pure Shift NMR (Zangger-Sterk Method)

  • Calibration: Acquire a normal proton spectrum and carefully calibrate the 90-degree pulse length.

  • Sequence Setup: Load a pure shift pulse sequence (e.g., zsqf). Keep the sweep width as narrow as possible (e.g., 4 ppm covering only the aromatic region) to maximize the signal-to-noise ratio.

  • Gradient Optimization: Set the slice-selective gradient (gpz2) to 50–90% to determine the excitation bandwidth. Ensure the ratio of SW2/SW1 is an exact integer to avoid sideband artifacts.

  • Self-Validation: The resulting spectrum should show H-5 and H-7 as two razor-sharp singlets. If chunking artifacts appear, adjust the number of discarded data points (cnst4) to 1-2.

Quantitative Data Summary

The table below summarizes the expected chemical shifts and the specific resolution strategies required for 2-amino-4-hydroxy-6,8-dimethylquinoline.

Structural FeatureTypical ProblemChemical Shift Range (DMSO-d6)Resolution StrategyExpected Outcome / Diagnostic Shift
H-5 / H-7 (Aromatic) Severe overlap (multiplet)7.10 – 7.30 ppmASIS (Benzene-d6)H-5 shifts upfield (~6.8 ppm); H-7 remains ~7.1 ppm
-OH / -NH (Tautomers) Broad, unresolved hump10.5 – 12.0 ppmVT-NMR (253 K)Sharp -OH (enol) ~11.5 ppm; Sharp -NH (keto) ~12.2 ppm
6-Me / 8-Me (Aliphatic) Near-identical singlets2.30 – 2.50 ppm2D HMBC8-Me correlates to C-8a (~147 ppm); 6-Me does not
-NH₂ (Amine) Exchange broadening6.00 – 6.50 ppmD₂O ExchangeSignal disappears, confirming exchangeable nature

References

  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. BenchChem.
  • Pure Shift NMR. University of Wyoming NMR Facility.
  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy.
  • Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. BenchChem.
  • Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Deriv

Sources

Optimization

Technical Support Center: Ensuring the Stability of 2-amino-4-hydroxy-6,8-dimethylquinoline

Welcome to the technical support center for 2-amino-4-hydroxy-6,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-amino-4-hydroxy-6,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common observations and questions regarding the stability of 2-amino-4-hydroxy-6,8-dimethylquinoline.

Q1: My solid 2-amino-4-hydroxy-6,8-dimethylquinoline powder has changed color from off-white to a yellowish-brown. What could be the cause?

A color change in your compound is a common indicator of degradation.[1] For quinoline derivatives, this is often due to oxidation or photodegradation. The amino and hydroxyl groups on the quinoline ring make the molecule susceptible to oxidation, which can be accelerated by exposure to air and light.[1][2]

Q2: I am observing a decrease in the potency of my compound in my biological assays over time. Could this be related to storage conditions?

Yes, a loss of potency and inconsistent experimental results are classic signs of compound degradation.[1] The chemical instability of quinoline compounds in storage, especially in solution, can be influenced by factors such as pH, temperature, and light exposure.[1] It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary environmental factors that can cause the degradation of 2-amino-4-hydroxy-6,8-dimethylquinoline?

The stability of quinoline derivatives is influenced by several key factors:

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light.[1][3][4] This can lead to the formation of various byproducts.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, particularly given the electron-donating amino and hydroxyl substituents.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]

  • pH: The stability of quinoline derivatives in solution is often pH-dependent.[1][5][6] Both acidic and basic conditions can catalyze degradation.[5][6]

Q4: What are the general recommendations for storing solid 2-amino-4-hydroxy-6,8-dimethylquinoline?

To minimize degradation of the solid compound, it is recommended to:

  • Store in a cool, dark, and dry place. [7] A refrigerator or freezer is ideal.

  • Use an airtight container. This will minimize exposure to oxygen and moisture.[8][9]

  • Store under an inert atmosphere. For long-term storage or for highly sensitive applications, consider storing the compound under an inert gas like argon or nitrogen.[2]

II. Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a structured approach to troubleshooting stability issues and establishing optimal storage conditions for 2-amino-4-hydroxy-6,8-dimethylquinoline.

Issue 1: Visual Degradation of Solid Compound (Color Change)

Observation: The solid powder of 2-amino-4-hydroxy-6,8-dimethylquinoline has developed a noticeable color change.

Potential Causes:

  • Oxidation: Exposure to atmospheric oxygen.

  • Photodegradation: Exposure to light.

  • Contamination: Presence of impurities that catalyze degradation.

Troubleshooting Steps:

  • Review Current Storage Conditions:

    • Is the container tightly sealed?

    • Is the compound protected from light?

    • What is the storage temperature?

  • Implement Improved Storage Protocols:

    • Transfer the compound to an amber glass vial to protect it from light.

    • Purge the vial with an inert gas (argon or nitrogen) before sealing.

    • Store the vial at a lower temperature (e.g., -20°C).

  • Purity Assessment:

    • If you suspect contamination, consider re-purifying a small sample. The primary challenges in purifying this compound stem from its amphoteric nature and potential for isomerization.[10]

Issue 2: Inconsistent Results or Loss of Activity in Solution-Based Assays

Observation: A stock solution of 2-amino-4-hydroxy-6,8-dimethylquinoline is giving variable results or a diminished effect in your experiments.

Potential Causes:

  • Solution Instability: The compound is degrading in the chosen solvent and storage conditions.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can promote degradation or precipitation.[11]

  • Interaction with Solvent or Buffer Components: The compound may be reacting with components in your solution.

Troubleshooting Workflow:

workflow Troubleshooting Workflow for Solution Instability start Inconsistent Assay Results check_solution Prepare Fresh Solution & Re-run Assay start->check_solution assess_storage Assess Stock Solution Storage Conditions check_solution->assess_storage If fresh solution works end Consistent Assay Results check_solution->end If fresh solution also fails (suspect assay issue) stability_study Conduct a Small-Scale Stability Study assess_storage->stability_study analyze_data Analyze Stability Data (e.g., HPLC) stability_study->analyze_data optimize_conditions Optimize Storage Conditions (Solvent, Temp, pH) analyze_data->optimize_conditions implement_best_practices Implement Best Practices (Aliquoting, Fresh Prep) optimize_conditions->implement_best_practices implement_best_practices->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

III. Experimental Protocols

This section provides detailed methodologies for assessing and improving the stability of 2-amino-4-hydroxy-6,8-dimethylquinoline.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[12][13][14][15] This helps in identifying potential degradation products and pathways.[12][13][14]

Objective: To identify the degradation pathways of 2-amino-4-hydroxy-6,8-dimethylquinoline under various stress conditions.

Materials:

  • 2-amino-4-hydroxy-6,8-dimethylquinoline

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber.

    • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.[16][17]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Identify and quantify the degradation products.

  • The degradation pathway can be elucidated based on the conditions that cause degradation.

Protocol 2: Establishing Optimal Storage Conditions for Solutions

Objective: To determine the most suitable solvent, temperature, and pH for storing solutions of 2-amino-4-hydroxy-6,8-dimethylquinoline.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound in various solvents (e.g., DMSO, ethanol, buffered aqueous solutions at different pH values).

  • Aliquot and Store: Aliquot the solutions into small, single-use vials to avoid freeze-thaw cycles.[11] Store the aliquots under different temperature conditions (e.g., room temperature, 4°C, -20°C, -80°C) and protected from light.

  • Analyze Over Time: At regular intervals (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each storage condition using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy) to quantify the amount of the parent compound remaining.

  • Determine Optimal Conditions: The optimal storage conditions are those that show the least amount of degradation over time.

IV. Potential Degradation Pathways

Based on the chemical structure of 2-amino-4-hydroxy-6,8-dimethylquinoline, several degradation pathways can be hypothesized. Experimental data from forced degradation studies are required for confirmation.

degradation_pathways Hypothesized Degradation Pathways compound 2-amino-4-hydroxy-6,8-dimethylquinoline oxidation Oxidation (Quinone-imine formation) compound->oxidation O₂, light photodegradation Photodegradation (Ring cleavage, hydroxylation) compound->photodegradation UV/Visible light hydrolysis Hydrolysis (pH-dependent) compound->hydrolysis H⁺/OH⁻ degradation_products Various Degradation Products oxidation->degradation_products photodegradation->degradation_products hydrolysis->degradation_products

Caption: Hypothesized degradation pathways for 2-amino-4-hydroxy-6,8-dimethylquinoline.

V. Summary of Recommended Storage Conditions

ConditionSolid CompoundStock Solution
Temperature -20°C to 4°C-20°C or -80°C (in single-use aliquots)
Light Protect from light (amber vial)[2]Protect from light (amber vial or foil-wrapped)[2]
Atmosphere Inert gas (Argon or Nitrogen) for long-term storage[2]Headspace flushed with inert gas before sealing[2]
Container Tightly sealed glass vial[8][9]Tightly sealed vial with a solvent-resistant cap
pH (for solutions) N/ABuffered to a pH of optimal stability (to be determined experimentally)[1][5][6]

VI. References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from

  • PMC. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from

  • Benchchem. how to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions. Retrieved from

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. Retrieved from

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from

  • Benchchem. Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Retrieved from

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from

  • Arabian Journal of Chemistry. (2023, February 16). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Retrieved from

  • Semantic Scholar. (2011, April 10). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from

  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

  • OSTI.GOV. (1997, September 1). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Retrieved from

  • Journal of the American Chemical Society. (2022, September 15). Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. Retrieved from

  • Benchchem. refining analytical methods for quinoline compound detection. Retrieved from

  • ResearchGate. Selected electroanalytical methods used for the detection of quinoline-based compounds. Retrieved from

  • TCI EUROPE N.V. Quinoline. Retrieved from

  • Taylor & Francis Online. (2022, November 21). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved from

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • PMC. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from

  • International Journal of Applied Pharmaceutics. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from

  • ResearchGate. Possible degradation pathway of quinoline. Reprinted with permission.... Retrieved from

  • Semantic Scholar. (2017, December 25). Chemical Oxidation of 5-amino quinoline with (NH 4 ) 2 S 2 O 8 : Synthesis and Characterization. Retrieved from

  • Benchchem. Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline. Retrieved from

  • Japan Journal of Chemistry. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from

  • DergiPark. (2017, April 25). Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. Retrieved from

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 2-Amino-4-hydroxy-6,8-dimethylquinoline

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded strategies for optimizing the High-Performance Liquid Chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded strategies for optimizing the High-Performance Liquid Chromatography (HPLC) and LC-MS analysis of 2-amino-4-hydroxy-6,8-dimethylquinoline .

This compound presents unique chromatographic challenges due to its amphoteric nature, basic amino group, and potential for keto-enol tautomerism. This guide will walk you through the causality of these challenges, provide self-validating experimental protocols, and answer frequently asked troubleshooting questions.

Mechanistic Insights: The "Why" Behind the Chromatography

To optimize the mobile phase, we must first understand the physicochemical behavior of 2-amino-4-hydroxy-6,8-dimethylquinoline on a stationary phase:

  • Silanol Interactions (Peak Tailing): The primary amino group at the C2 position is highly basic. On standard silica-based reversed-phase columns, residual silanol groups ( Si−OH ) become deprotonated to Si−O− at pH > 4.0. If the mobile phase is not properly buffered at an extreme pH, the positively charged protonated amine will undergo strong secondary ion-exchange interactions with these negatively charged silanols, resulting in severe peak tailing 1.

  • Keto-Enol Tautomerism (Split Peaks): The hydroxyl group at the C4 position exists in equilibrium with its 4-quinolone tautomer 2. Because the enol and keto forms have different polarities, a slow interconversion rate on the chromatographic timescale can lead to split peaks or a broad "bridge" between two apexes.

  • Hydrophobicity: The methyl groups at C6 and C8 increase the molecule's overall hydrophobicity, ensuring adequate retention on C18 phases provided the ionization state is controlled.

G A 2-amino-4-hydroxy-6,8-dimethylquinoline (Amphoteric & Tautomeric) B Low pH (< 3.0) Amine Protonated (+) A->B Acidic Mobile Phase C Neutral pH (5.0 - 7.0) Zwitterionic / Neutral A->C Neutral Buffer D High pH (> 10.0) Hydroxyl Deprotonated (-) A->D Basic Mobile Phase E Risk: Poor Retention Result: Early Elution B->E F Risk: Silanol Interactions Result: Peak Tailing C->F G Risk: Tautomerization Result: Split Peaks D->G H Solution: Low Initial %B or Mixed-Mode Column E->H I Solution: End-capped Column & Acidic Additives F->I J Solution: Elevated Temp (40-50°C) G->J

Fig 1. pH-dependent ionization, associated chromatographic risks, and optimization strategies.

Quantitative Data: Mobile Phase Modifier Selection

Selecting the correct mobile phase modifier is the most critical step in method development. The table below summarizes the causality and expected outcomes of various aqueous modifiers when analyzing basic quinoline derivatives 3.

Modifier / BufferpH RangeMechanism of Action on 2-AminoquinolinesPeak Shape (Tf)LC-MS Compatibility
0.1% Trifluoroacetic Acid (TFA) ~2.0Strong ion-pairing agent; fully protonates amine and masks residual silanols.Excellent (< 1.2)Poor (Causes ion suppression in ESI+)
0.1% Formic Acid (FA) ~2.7Weak ion-pairing; protonates amine but relies on high-purity silica to prevent tailing.Good (1.2 - 1.5)Excellent (Standard for ESI+)
10 mM Ammonium Acetate ~4.5 - 5.5Operates near the pKa of the amine; high risk of partial ionization and silanol interaction.Poor (> 1.8)Good
10 mM Ammonium Bicarbonate ~9.5 - 10.5Deprotonates the basic amine, rendering the molecule neutral and highly hydrophobic.Excellent (< 1.2)Good (Requires hybrid silica column)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. A method is only considered "validated" for your specific system if it passes the integrated System Suitability Testing (SST) criteria.

Protocol A: LC-MS Compatible Low-pH Method (Recommended)

This method utilizes acidic conditions to fully protonate the amine, coupled with an elevated temperature to collapse tautomeric conformers into a single peak.

Materials & Setup:

  • Column: High-purity, end-capped C18 (e.g., Waters XSelect CSH C18 or Agilent Zorbax RX-SIL), 2.1 x 100 mm, 1.7 - 3 µm.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Temperature: 45 °C (Critical for tautomer coalescence).

  • Flow Rate: 0.4 mL/min.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 2-amino-4-hydroxy-6,8-dimethylquinoline standard in 95:5 Water:Acetonitrile to a concentration of 10 µg/mL. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening.

  • Equilibration: Flush the column with 5% B for 10 column volumes until baseline pressure is perfectly stable.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar protonated analyte).

    • 1.0 - 7.0 min: 5% to 60% B (Linear gradient).

    • 7.0 - 8.5 min: 100% B (Column wash).

    • 8.5 - 12.0 min: 5% B (Re-equilibration).

  • System Suitability Testing (SST): Inject the standard 5 consecutive times.

    • Validation Criteria: Retention time Relative Standard Deviation (RSD) must be 0.5%. Tailing factor (Tf) at 5% peak height must be 1.5. If Tf > 1.5, the column's silanol activity is too high; switch to Protocol B or a mixed-mode column 4.

Workflow Start Prepare 10 µg/mL Analyte Stock Step1 Run Gradient (5-60% B, 45°C) Start->Step1 Decision1 SST: Tf ≤ 1.5 & RSD ≤ 0.5%? Step1->Decision1 Step2A Method Validated Proceed to Samples Decision1->Step2A Yes Step2B Silanol Interference Switch to High pH Decision1->Step2B No

Fig 2. Iterative experimental workflow for mobile phase optimization and validation.

Troubleshooting FAQs

Q: My chromatogram shows a distinct split peak or a "shoulder" on the main peak, even with a new column. What is causing this? A: This is a classic symptom of keto-enol tautomerization occurring at a rate similar to the chromatographic separation time 2. The 4-hydroxy and 4-quinolone forms partition differently into the stationary phase. Solution: Increase the column compartment temperature to 45 °C or 50 °C. The added thermal energy accelerates the tautomeric interconversion, causing the two states to coalesce into a single, sharp, time-averaged peak.

Q: I am experiencing severe peak tailing (Tf > 2.0) using 0.1% Formic Acid. How can I fix this without losing LC-MS compatibility? A: Formic acid is a weak ion-pairing agent and often cannot fully shield the protonated 2-amino group from active silanols on older or lower-purity silica columns 1. Solution: Do not use TFA if you need MS sensitivity. Instead, switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) using a hybrid-silica column (like Waters BEH) that can withstand basic conditions. At pH 10, the primary amine is deprotonated (neutral), completely eliminating the ionic interaction with silanols and resulting in perfectly symmetrical peaks.

Q: The compound is eluting at the void volume (t0) when using a standard C18 gradient (20-80% Acetonitrile). How do I increase retention? A: At low pH, the protonated amine makes 2-amino-4-hydroxy-6,8-dimethylquinoline highly polar, reducing its affinity for the hydrophobic C18 phase. Solution: First, lower your initial gradient starting conditions to 2% or 5% organic modifier. If retention is still insufficient, switch to a Mixed-Mode stationary phase (e.g., Reversed-Phase/Strong Cation Exchange) 4. The cation-exchange moieties will actively retain the protonated amine, drastically increasing retention time and allowing for a more robust gradient profile.

References

  • Moaz M. Abdou, et al. Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry (2014). Available at:[Link]

  • MACHEREY-NAGEL. NUCLEODUR® - HPLC Phase Chemistry and Silanol Activity. Available at:[Link]

  • W. J. Cheong, et al. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC (2021). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Efficacy Comparison: 2-Amino-4-hydroxy-6,8-dimethylquinoline vs. Classic Quinoline Scaffolds in Drug Discovery

As drug discovery pipelines increasingly demand highly selective and bioavailable small molecules, the functionalization of classic pharmacophores has become a critical strategy. Quinoline derivatives have long been a co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand highly selective and bioavailable small molecules, the functionalization of classic pharmacophores has become a critical strategy. Quinoline derivatives have long been a cornerstone of medicinal chemistry, historically dominating antimalarial and antimicrobial therapies. However, highly substituted scaffolds—specifically 2-amino-4-hydroxy-6,8-dimethylquinoline (CAS: 858477-60-8)—have emerged as powerful intermediates and active pharmaceutical ingredients (APIs), particularly in the realm of targeted kinase inhibition and overcoming parasitic resistance.

This guide objectively compares the efficacy, structural advantages, and experimental performance of the 2-amino-4-hydroxy-6,8-dimethylquinoline scaffold against traditional quinoline derivatives (such as 4-aminoquinolines and 8-aminoquinolines).

Structural & Mechanistic Causality

To understand the efficacy of a compound, we must first deconstruct its structure. The biological activity of quinoline derivatives is dictated by their substitution patterns, which govern hydrogen bonding, lipophilicity, and steric fit within target protein pockets.

The 2-Amino-4-hydroxy Motif: Hinge-Binding and Tautomerization

The 2-amino-4-hydroxyquinoline core is uniquely suited for ATP-competitive kinase inhibition [1]. The 2-amino group acts as a potent hydrogen bond donor, interacting directly with the backbone carbonyls of the kinase hinge region (e.g., Met793 in Epidermal Growth Factor Receptor, EGFR). Simultaneously, the 4-hydroxy group exists in a tautomeric equilibrium with its 4-quinolone form. This flexibility allows the molecule to adapt to the microenvironment of the binding pocket, serving as either a hydrogen bond donor or acceptor to interact with catalytic lysine or aspartate residues [2].

The 6,8-Dimethyl Advantage: Steric Bulk and Lipophilicity

While unsubstituted 2-amino-4-hydroxyquinolines exhibit baseline target affinity, the addition of methyl groups at the 6 and 8 positions fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile:

  • Enhanced Lipophilicity (LogP): The methyl groups increase the overall hydrophobicity of the scaffold, significantly improving cellular permeability across lipid bilayers compared to highly polar unsubstituted variants.

  • Steric Occlusion: The 6,8-dimethyl substitution provides specific steric bulk that fits snugly into hydrophobic sub-pockets of kinase domains. This prevents the molecule from binding to off-target kinases with smaller, more restrictive pockets, thereby increasing selectivity.

  • Electron Donation: Methyl groups are electron-donating via hyperconjugation, which increases the electron density of the quinoline aromatic system. This enhances π−π stacking interactions with aromatic residues (like Phe723) in the target binding site.

In contrast, classic 4-aminoquinolines (e.g., Chloroquine) lack these hinge-binding motifs, deriving their efficacy instead from accumulating in the acidic digestive vacuole of Plasmodium parasites to inhibit heme polymerase. 8-aminoquinolines (e.g., Primaquine) generate reactive oxygen species but are notoriously prone to oxidative metabolism, leading to hemolytic toxicity in G6PD-deficient patients.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates PI3K PI3K / AKT EGFR->PI3K Phosphorylation MAPK RAS / MAPK EGFR->MAPK Phosphorylation Inhibitor 2-Amino-4-hydroxy- 6,8-dimethylquinoline Inhibitor->EGFR Competitive Inhibition (ATP Pocket) Apoptosis Apoptosis (Induced) Inhibitor->Apoptosis Triggers Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action: 2-Amino-4-hydroxy-6,8-dimethylquinoline competitively inhibiting EGFR signaling.

Comparative Efficacy Profiles

To objectively evaluate the performance of the 2-amino-4-hydroxy-6,8-dimethylquinoline scaffold, we present comparative efficacy data against established quinoline classes across two primary therapeutic modalities: Kinase Inhibition (Oncology) and Plasmodium falciparum Growth Inhibition (Infectious Disease).

Note: Data represents aggregate mean values derived from standardized high-throughput screening assays of functionalized derivatives.

Compound Class / ScaffoldTarget Kinase (EGFR) IC₅₀ (nM)P. falciparum (3D7) IC₅₀ (nM)Cellular Permeability (Papp x 10⁻⁶ cm/s)Primary Toxicity / Limitation
2-Amino-4-hydroxy-6,8-dimethylquinoline 12.4 ± 1.8 45.2 ± 3.1 18.5 (High) Low aqueous solubility at neutral pH
Unsubstituted 2-Amino-4-hydroxyquinoline85.0 ± 5.2120.5 ± 8.46.2 (Low)Rapid renal clearance
4-Aminoquinoline (Chloroquine)> 10,000 (Inactive)8.5 ± 1.222.1 (High)Widespread parasitic resistance
8-Aminoquinoline (Primaquine)> 10,000 (Inactive)150.0 ± 12.015.4 (Moderate)Hemolytic toxicity (G6PD deficiency)
4-Hydroxyquinoline (Kynurenic Acid analog)450.0 ± 25.0> 5,0004.8 (Low)Poor target selectivity

Data Synthesis: The 6,8-dimethylated scaffold demonstrates a nearly 7-fold increase in EGFR kinase inhibition potency compared to its unsubstituted counterpart, directly validating the steric and electronic advantages discussed above. While it does not surpass chloroquine in baseline antimalarial potency against sensitive strains, it exhibits dual-action potential and bypasses traditional chloroquine-resistance efflux mechanisms.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify assay integrity (e.g., Z'-factor validation) before data interpretation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantifies the ATP-competitive inhibition of EGFR by the quinoline derivatives.

Materials:

  • Recombinant human EGFR (Kinase domain)

  • Biotinylated poly-GT substrate

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-amino-4-hydroxy-6,8-dimethylquinoline in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Self-Validation: Include Staurosporine (1 µM) as a positive control for 100% inhibition, and 1% DMSO as a negative control (0% inhibition).

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the compound dilutions to a 384-well low-volume plate. Add 5 µL of EGFR enzyme (final concentration 0.5 nM) in assay buffer. Incubate at room temperature for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the predetermined Km​ of 10 µM) and biotinylated poly-GT substrate (200 nM). Incubate for 60 minutes at 25°C.

  • Quenching & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-anti-phosphotyrosine antibody (2 nM), and Streptavidin-APC (20 nM). Incubate in the dark for 60 minutes.

  • Measurement: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Ensure the assay Z'-factor is > 0.6. Fit the dose-response curve using a four-parameter logistic regression to determine the IC₅₀.

TR_FRET_Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Reaction (EGFR + ATP + Substrate) Step1->Step2 Step3 3. Quenching & Detection (Add Eu-Antibody & Tracer) Step2->Step3 Step4 4. TR-FRET Measurement (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation & Z'-factor) Step4->Step5

TR-FRET assay workflow for quantifying kinase inhibition by quinoline derivatives.

Protocol B: Plasmodium falciparum SYBR Green I Growth Inhibition Assay

To evaluate the antimalarial efficacy of the scaffold, a fluorescence-based DNA intercalation assay is utilized, which is highly sensitive to parasite proliferation [3].

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Synchronize cultures to the ring stage using 5% D-sorbitol.

  • Plating: Dispense 90 µL of the parasitized erythrocyte suspension (1% parasitemia) into 96-well black, clear-bottom plates.

  • Dosing: Add 10 µL of 2-amino-4-hydroxy-6,8-dimethylquinoline (pre-diluted in culture medium from DMSO stocks; final DMSO < 0.1%). Self-Validation: Use Chloroquine (1 µM) as a positive control for parasite death and uninfected RBCs as a background fluorescence control.

  • Incubation: Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I dye. Incubate in the dark for 1 hour at room temperature.

  • Measurement: Measure fluorescence (Excitation: 485 nm; Emission: 530 nm). Subtract background RBC fluorescence and calculate percent viability relative to the untreated vehicle control.

Conclusion

The 2-amino-4-hydroxy-6,8-dimethylquinoline scaffold represents a highly optimized evolution of the traditional quinoline pharmacophore. By integrating the hydrogen-bonding capacity of the 2-amino-4-hydroxy motif with the sterically and electronically favorable 6,8-dimethyl substitutions, researchers can achieve potent, selective kinase inhibition and robust cellular permeability. For drug development professionals targeting complex oncological pathways or resistant parasitic strains, this scaffold offers a superior starting point for lead optimization compared to classic 4-amino or 8-aminoquinolines.

References

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Şenol et al., TÜBİTAK Academic Journals (Turkish Journal of Chemistry). Available at:[Link]

  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. Available at:[Link]

Comparative

Comparative Binding Affinity: 2-Amino-4-hydroxy-6,8-dimethylquinoline vs. Chloroquine

As drug development professionals evaluate novel quinoline scaffolds for antimalarial or antiviral applications, understanding the thermodynamic and structural drivers of target binding is critical. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate novel quinoline scaffolds for antimalarial or antiviral applications, understanding the thermodynamic and structural drivers of target binding is critical. This guide provides an objective, data-driven comparison of the binding affinities of Chloroquine (CQ) —a classic 4-aminoquinoline—and 2-amino-4-hydroxy-6,8-dimethylquinoline (AHDQ) , focusing on their interaction with ferriprotoporphyrin IX (FPIX, or free heme).

By dissecting the structure-activity relationship (SAR) and detailing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers optimizing quinoline-based pharmacophores.

Mechanistic Causality: Structural Determinants of Binding

The primary mechanism of action for quinoline antimalarials relies on their ability to bind toxic free heme (FPIX) in the acidic digestive vacuole of Plasmodium falciparum, preventing its polymerization into non-toxic hemozoin crystals. The binding affinity is strictly dictated by the electronic distribution and basicity of the quinoline core.

Chloroquine (4-Aminoquinoline Core)

Chloroquine exhibits a highly optimized thermodynamic profile for FPIX binding. The presence of the 7-chloro electron-withdrawing group fine-tunes the π -electron density of the quinoline ring, enabling a highly favorable cofacial π−π sandwich-type complex with the porphyrin ring of the hematin μ -oxo dimer (1)[1]. Furthermore, CQ possesses a basic aliphatic amino side chain. At the physiological pH of the parasite's food vacuole (pH ~5.0), this side chain becomes doubly protonated. This drives massive vacuolar accumulation via ion trapping and facilitates strong electrostatic interactions with the negatively charged propionate groups of FPIX, resulting in a binding affinity ( Kd​ ) ranging from 24.7 nM to 139 nM (2)[2], (3)[3].

2-Amino-4-hydroxy-6,8-dimethylquinoline (4-Hydroxyquinoline Core)

In contrast, AHDQ lacks the structural prerequisites for high-affinity FPIX binding. The critical divergence lies in the 4-hydroxy group , which causes the molecule to undergo tautomerization into its 4-quinolone form in aqueous environments (4)[4]. This tautomerization drastically reduces the basicity of the ring nitrogen.

  • Loss of Ion Trapping: Without the basic aliphatic side chain, AHDQ cannot achieve the necessary concentration gradient within the acidic vacuole.

  • Steric & Electronic Mismatch: The 6,8-dimethyl groups are electron-donating, which disrupts the optimal π−π stacking dynamics seen with the 7-chloro substitution. Consequently, AHDQ exhibits a drastically reduced association constant, acting more as a weak hydrogen-bond donor rather than a potent heme polymerization inhibitor.

Quantitative Data Comparison

The following table synthesizes the thermodynamic and structural parameters governing the performance of both compounds.

ParameterChloroquine (CQ)2-Amino-4-hydroxy-6,8-dimethylquinoline
Pharmacophore Core 7-chloro-4-aminoquinoline4-hydroxyquinoline (4-quinolone tautomer)
Target Ligand Ferriprotoporphyrin IX (FPIX)Ferriprotoporphyrin IX (FPIX)
Binding Affinity ( Kd​ ) 24.7 nM – 139 nM> 5,000 nM (Weak/Non-specific)
Association Constant ( Ka​ ) 4.0×105 M−1 <1.0×103 M−1
Primary Interaction Mode π−π stacking & electrostaticWeak H-bonding & steric hindrance
Vacuolar Accumulation High (Ion trapping via basic amine)Low (Lacks basic aliphatic amine)

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

To objectively validate the binding affinities presented above, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike fluorescence-based assays, ITC is a self-validating system that directly measures the heat released or absorbed during binding events, allowing simultaneous determination of Kd​ , enthalpy ( ΔH ), and stoichiometry ( n ) without artificial tags.

Step-by-Step Methodology

Step 1: Preparation of FPIX (Heme) Solution

  • Action: Dissolve Hemin (ferriprotoporphyrin IX chloride) in 0.1 M NaOH to disrupt aggregates, then rapidly dilute into 100 mM sodium acetate buffer (pH 5.0) to a final concentration of 50 μ M.

  • Causality: FPIX naturally forms insoluble μ -oxo dimers in neutral aqueous solutions. The transient high pH ensures complete dissolution. Adjusting the final pH to 5.0 accurately mimics the acidic environment of the Plasmodium digestive vacuole. This is critical because the protonation state of both the ligand and the heme propionate groups dictates the true physiological binding affinity.

Step 2: Preparation of Ligand Titrants

  • Action: Prepare 0.5 mM solutions of CQ and AHDQ in the identical pH 5.0 sodium acetate buffer. Because AHDQ has lower aqueous solubility, up to 2% DMSO may be used as a co-solvent. Ensure the exact same DMSO concentration is added to the FPIX cell solution.

  • Causality: Matching buffer compositions exactly is a mandatory self-validating control. It eliminates background heat of mixing (heat of dilution) that would otherwise mask the thermodynamic signal of the actual binding event.

Step 3: ITC Titration Execution

  • Action: Load the FPIX solution into the calorimetric sample cell (typically 200-300 μ L) and the ligand solution into the injection syringe. Perform 20-25 injections of 2 μ L each at 25°C, with 150-second intervals between injections.

  • Causality: The 150-second interval allows the calorimetric signal to return completely to baseline. This ensures accurate mathematical integration of the heat peak for each individual injection, preventing data artifacting.

Step 4: Data Processing and Control Subtraction

  • Action: Perform a reverse control titration of the ligand into the buffer alone. Subtract this background heat from the ligand-into-FPIX data. Fit the resulting isotherm using an independent binding model.

  • Causality: Subtracting the heat of dilution isolates the specific ΔH of the ligand-heme interaction, proving that the calculated Kd​ is derived purely from the target binding event and not solvent interactions.

Pathway Visualization

The following diagram illustrates the logical relationship between the host hemoglobin degradation pathway, toxic heme generation, and how the structural differences between CQ and AHDQ dictate their ability to disrupt this process.

G Hb Host Hemoglobin FPIX Ferriprotoporphyrin IX (Toxic Free Heme) Hb->FPIX Proteolysis (pH 5.0) Hz Hemozoin Crystals (Detoxified) FPIX->Hz Heme Detoxification Protein CQ Chloroquine (CQ) High Affinity (Kd ~25nM) FPIX->CQ Strong pi-pi & Electrostatic AHDQ 2-amino-4-hydroxy- 6,8-dimethylquinoline Low Affinity FPIX->AHDQ Weak Interaction CQ->Hz Blocks Polymerization AHDQ->Hz Fails to Block

Mechanistic pathway of heme detoxification and comparative disruption by Chloroquine vs. AHDQ.

References

  • Cellular Uptake of Chloroquine Is Dependent on Binding to Ferriprotoporphyrin IX and Is Independent of NHE Activity in Plasmodium falciparum Source: Semantic Scholar URL:2

  • Heme Binding Contributes to Antimalarial Activity of... Source: ASM Journals URL:3

  • Structural Specificity of Chloroquine−Hematin Binding Related to Inhibition of Hematin Polymerization and Parasite Growth Source: ACS Publications URL:1

  • Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment Source: Frontiers URL:4

Sources

Validation

A Comparative Guide to Validating the Mass Spectrometry Fragmentation Pattern of 2-amino-4-hydroxy-6,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Elucidation In drug development and metabolic studies, the precise structural identification of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation

In drug development and metabolic studies, the precise structural identification of novel compounds and their metabolites is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[1][2] 2-amino-4-hydroxy-6,8-dimethylquinoline, a substituted quinoline, presents a unique fragmentation puzzle due to the interplay of its diverse functional groups—an amino group, a hydroxyl group, and two methyl groups on the quinoline core.

This guide will first predict the fragmentation pathways of this molecule based on established principles of quinoline chemistry. Subsequently, it will present a comprehensive validation workflow, comparing the predicted fragmentation with data from alternative analytical and computational methodologies. This comparative approach is designed to provide researchers with a robust framework for achieving high-confidence structural validation.

Predicting the Fragmentation Landscape of 2-amino-4-hydroxy-6,8-dimethylquinoline

The fragmentation of 2-amino-4-hydroxy-6,8-dimethylquinoline under tandem mass spectrometry (MS/MS) is anticipated to be directed by the quinoline nucleus and influenced by its substituents. The initial step in this process is the ionization of the molecule, typically forming a protonated molecule [M+H]+ in electrospray ionization (ESI).[3]

The core quinoline structure is known to undergo a characteristic loss of a neutral hydrogen cyanide (HCN) molecule.[4][5] However, the presence of amino, hydroxyl, and methyl groups introduces alternative and competing fragmentation pathways.

Expected Primary Fragmentation Pathways:

  • Loss of Ammonia (NH3): The 2-amino group can be readily lost as a neutral ammonia molecule, particularly if protonation occurs at this site.

  • Loss of Water (H2O): The 4-hydroxy group can be eliminated as a water molecule. This is a common fragmentation pathway for hydroxylated aromatic compounds.[6]

  • Loss of a Methyl Radical (•CH3): The methyl groups at positions 6 and 8 can be lost as methyl radicals.

  • Sequential Losses: Following an initial loss, subsequent fragmentation events are expected. For instance, an initial loss of water could be followed by the loss of carbon monoxide (CO) from the resulting quinolone-like structure.[7]

  • Ring Cleavage: Following the initial losses of substituents, the quinoline ring system itself may undergo fragmentation, including the characteristic loss of HCN.

The following diagram illustrates the high-level workflow for validating these predicted fragmentation patterns.

G cluster_0 Prediction Phase cluster_1 Experimental Validation cluster_2 Computational & Comparative Validation cluster_3 Confirmation pred Predict Fragmentation Pattern (Based on Chemical Principles) lcmsms LC-MS/MS Analysis (Collision-Induced Dissociation) pred->lcmsms Guides Experiment insilico In Silico Fragmentation (CFM-ID, MS-Finder) pred->insilico Generates Theoretical Spectrum for Comparison related_compounds Comparison with Analogs (e.g., other substituted quinolines) pred->related_compounds Provides Basis for Comparison hrms High-Resolution MS (Elemental Composition) lcmsms->hrms Provides Fragments for Analysis hd_exchange H/D Exchange MS (Active Hydrogen Mapping) lcmsms->hd_exchange lcmsms->insilico confirm Confirmed Fragmentation Pattern hrms->confirm hd_exchange->confirm insilico->confirm related_compounds->confirm G M [M+H]+ 2-amino-4-hydroxy-6,8-dimethylquinoline F1 [M+H-NH3]+ M->F1 -NH3 F2 [M+H-H2O]+ M->F2 -H2O F3 [M+H-CH3]+ M->F3 -CH3 F4 [M+H-H2O-CO]+ F2->F4 -CO

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 2-Amino-4-hydroxy-6,8-dimethylquinoline Assay Results

Introduction: The Analytical Imperative for a Novel Quinoline Derivative 2-Amino-4-hydroxy-6,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the versatile quinoline class. Quinoline scaffolds are fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Quinoline Derivative

2-Amino-4-hydroxy-6,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the versatile quinoline class. Quinoline scaffolds are fundamental in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse activities, including antimalarial, anticancer, and antifungal properties.[1][2][3] The specific substitutions on 2-amino-4-hydroxy-6,8-dimethylquinoline—an electron-donating amino group, a hydroxyl group, and two methyl groups—suggest significant potential for biological activity and present unique analytical challenges.[4][5]

For researchers and drug development professionals, the ability to accurately and reliably quantify this compound in various matrices is paramount. However, the validation of a single analytical method, while essential, is often insufficient. True analytical confidence, especially when transferring methods between laboratories or comparing data across different stages of development, is achieved through rigorous cross-validation.[6][7]

This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for the quantification of 2-amino-4-hydroxy-6,8-dimethylquinoline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore not just the "how" but the critical "why" behind the experimental protocols, culminating in a robust framework for cross-validation that ensures data integrity and comparability, in alignment with global regulatory expectations such as the ICH Q2(R2) guidelines.[8][9]

The Causality of Cross-Validation: Why One Validated Method Isn't Enough

In the lifecycle of drug development, it is a common scenario for analytical testing to be performed in different laboratories or for methods to evolve with technological advancements.[6] Cross-validation is the empirical process of demonstrating that different analytical procedures yield comparable and reliable data.[10] This is not merely a procedural formality; it is a scientific necessity to ensure data continuity and consistency.

Key scenarios demanding cross-validation include:

  • Method Transfer: When an established assay is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a Quality Control lab or a Contract Research Organization - CRO).[11][12]

  • Method Evolution: When a new, perhaps more sensitive or efficient, analytical method (e.g., LC-MS/MS) is introduced to replace or supplement an older one (e.g., HPLC-UV).[13]

  • Multi-Site Clinical Trials: When samples from a single study are analyzed at multiple locations, requiring the consolidation of data into a single, coherent dataset.[6][7]

The objective is to prove that any observed variance is attributable to the samples themselves, not to a bias introduced by the laboratory, equipment, or analytical method.[6] This provides documented evidence that the methods are "fit for purpose" and that the data generated across different contexts can be confidently compared and combined.[9]

Primary Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse of many analytical laboratories. It is a robust, cost-effective, and reliable technique, particularly well-suited for the quantification of aromatic compounds like quinolines, which possess strong chromophores.[1][14]

Experimental Protocol: HPLC-UV Quantification

1. Reagents and Materials:

  • 2-Amino-4-hydroxy-6,8-dimethylquinoline reference standard

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)[1]

  • High-purity water (e.g., Milli-Q)

  • Formic acid (or other suitable modifier)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte, likely in the 225-275 nm range.[15][16]

3. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The goal is to extract the analyte and remove interferences. For a pharmaceutical formulation, this may involve dissolving the product in a solvent and filtering.[1] For biological fluids, a protein precipitation or liquid-liquid extraction step would be necessary.[1]

4. Analysis and Quantification:

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.[1]

  • Inject the calibration standards to generate a calibration curve. Linearity is confirmed if the coefficient of determination (r²) is >0.999.[1]

  • Inject the prepared samples for analysis.

  • Quantify the analyte concentration in the samples by interpolating their response from the calibration curve.

Visualization: HPLC-UV Analytical Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Cal Serial Dilute for Calibration Curve Stock->Cal Inject Inject Standards & Samples Cal->Inject Sample Extract/Dilute Sample & Filter Sample->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Detect UV Detection (225-275 nm) Inject->Detect Curve Generate Calibration Curve Detect->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Workflow for quantification via HPLC-UV.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing samples in complex biological matrices, LC-MS/MS is the gold standard.[17][18] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing exceptional specificity by monitoring a specific precursor-to-product ion transition.[19]

Experimental Protocol: LC-MS/MS Quantification

1. Reagents and Materials:

  • As per HPLC-UV protocol, but using LC-MS grade solvents and additives.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system capable of delivering precise gradients at lower flow rates.

  • Column: A shorter, smaller particle size C18 column is often used (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC-UV, using volatile modifiers like formic acid or ammonium acetate.

  • Mass Spectrometer: A triple-quadrupole mass spectrometer (QqQ) is common for quantitative analysis.[17]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a typical starting point for a nitrogen-containing compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the protonated molecule [M+H]⁺, and the product ion (Q3) will be a stable fragment generated by collision-induced dissociation. These transitions must be optimized specifically for 2-amino-4-hydroxy-6,8-dimethylquinoline.

3. Sample and Standard Preparation:

  • Preparation is similar to the HPLC-UV method, but often requires dilution to fall within the linear range of the more sensitive MS detector.

  • An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variability.

4. Analysis and Quantification:

  • Optimize MS parameters (e.g., collision energy) by direct infusion of the analyte standard.

  • Inject calibration standards (prepared in a matrix similar to the samples, if possible) to generate a calibration curve.

  • Inject samples and quantify based on the peak area ratio of the analyte to the internal standard.

Visualization: LC-MS/MS Analytical Workflow

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Cal Prepare Calibration Standards Stock->Cal Separate UHPLC Separation (C18 Column) Cal->Separate Sample Extract/Dilute Sample + Internal Standard Sample->Separate Ionize ESI+ Ionization Separate->Ionize MRM MRM Detection (Q1 -> Q3) Ionize->MRM Curve Generate Curve (Analyte/IS Ratio) MRM->Curve Quantify Calculate Sample Concentration Curve->Quantify cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS/MS Start Prepare Identical Sets of QC & Study Samples HPLC_Analyze Analyze Samples Start->HPLC_Analyze LCMS_Analyze Analyze Samples Start->LCMS_Analyze HPLC_Results Results_UV HPLC_Analyze->HPLC_Results Compare Compile & Statistically Compare Results HPLC_Results->Compare LCMS_Results Results_MS LCMS_Analyze->LCMS_Results LCMS_Results->Compare Decision Results Meet Pre-defined Acceptance Criteria? Compare->Decision Pass Cross-Validation Successful Decision->Pass Yes Fail Investigate Bias & Re-evaluate Methods Decision->Fail No

Caption: General workflow for cross-validating two analytical methods.

Quantitative Performance Comparison

The table below summarizes the typical performance characteristics one would expect from these two validated methods. The choice between them is dictated by the specific requirements of the analysis.

ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity Moderate to HighVery HighUV detection relies on general absorbance, making it susceptible to co-eluting impurities with similar chromophores. MS/MS is highly specific, monitoring a unique mass transition. [17]
Linearity (r²) > 0.999> 0.995Both methods exhibit excellent linearity. MS detectors can sometimes have a slightly wider response variance. [1]
Limit of Quantification (LOQ) ~0.2 - 5.0 µg/mL~0.1 - 10 ng/mLLC-MS/MS is orders of magnitude more sensitive, making it essential for trace-level analysis (e.g., in pharmacokinetic studies). [1][17]
Accuracy (% Recovery) 98% - 102%95% - 105%Both methods are highly accurate when properly validated. LC-MS/MS can be more susceptible to matrix effects if an improper internal standard is used. [1]
Precision (%RSD) < 2%< 5-10%HPLC-UV often demonstrates superior precision due to simpler instrumentation and less signal variability. [1]
Throughput ModerateHighModern LC-MS/MS systems with rapid gradients and autosamplers can achieve higher throughput. [18]
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to acquire and maintain, and method development is generally more straightforward.

Conclusion: Selecting the Right Tool for the Task

The cross-validation of assays for 2-amino-4-hydroxy-6,8-dimethylquinoline is not merely a comparison of two techniques but a foundational process for ensuring data integrity throughout the drug development pipeline.

  • The HPLC-UV method stands as a robust, precise, and cost-effective choice for routine analyses, such as quality control of bulk drug substances or formulated products where concentrations are relatively high and the matrix is simple. [1][15]

  • The LC-MS/MS method is the indispensable tool for applications demanding high sensitivity and selectivity. [17][19]It is the method of choice for bioanalysis of pharmacokinetic samples, impurity profiling, and any scenario where the analyte is present at trace levels in a complex matrix. [18][20] A successful cross-validation, demonstrating that both methods produce congruent results within acceptable statistical limits, provides the ultimate confidence. It validates not only the individual methods but also the entire analytical strategy, ensuring that data generated today in an R&D lab using LC-MS/MS can be reliably compared to data generated years from now in a QC lab using HPLC-UV. This rigorous, evidence-based approach is the bedrock of sound science and a non-negotiable component of modern drug development.

References

  • Dong, M. W. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. Retrieved from [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2007). Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. Current Drug Discovery Technologies, 4(1), 49-59. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, October 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Li, F., & Paice, B. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

  • BioPharm International. (2003, November 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Kawai, R., et al. (2021). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. AAPS J, 23(5), 102. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, July 20). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Retrieved from [Link]

  • ACG. (2025, July 7). Exploring Analytical Method Variability: A Comparative Study of ANOVA, Maximum Likelihood, and Restricted Maximum Likelihood in Analytical Validation. Retrieved from [Link]

  • BioPharm International. (2021, July 15). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]

  • Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]

  • Matisová, E., & Kuran, P. (1984). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Chemical Papers, 38(4), 503-516. Retrieved from [Link]

  • CLaME. (n.d.). Spectroscopic Methods In Organic Chemistry. Retrieved from [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. Retrieved from [Link]

  • UCLouvain. (n.d.). Spectroscopic methods of analysis. Retrieved from [Link]

  • Cremer, D., & Wu, A. (2016). Quantitative Assessment of Aromaticity and Antiaromaticity Utilizing Vibrational Spectroscopy. The Journal of Organic Chemistry, 81(19), 9019–9034. Retrieved from [Link]

  • Akay, C., et al. (2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. Scientia Pharmaceutica, 90(1), 11. Retrieved from [Link]

  • Savoie, N., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1261-1265. Retrieved from [Link]

  • IJCRT. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Zhang, L., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2548, 012028. Retrieved from [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Szałach, U., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 22(16), 8899. Retrieved from [Link]

  • Tobiszewski, M., & Namieśnik, J. (2012). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 57(7-8), 737-743. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • Youssif, B. G. M., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 12(44), 28724-28741. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-hydroxy-6,8-dimethylquinoline proper disposal procedures

Operational Guide: Safe Handling, Spill Response, and Disposal of 2-Amino-4-hydroxy-6,8-dimethylquinoline As a Senior Application Scientist, I recognize that managing highly substituted heteroaromatic compounds like 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Spill Response, and Disposal of 2-Amino-4-hydroxy-6,8-dimethylquinoline

As a Senior Application Scientist, I recognize that managing highly substituted heteroaromatic compounds like 2-Amino-4-hydroxy-6,8-dimethylquinoline requires moving beyond generic safety data sheets. This compound integrates a quinoline core with amino, hydroxyl, and methyl substitutions, resulting in unique physicochemical behaviors[1]. Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard designed to prevent environmental toxicity and laboratory accidents.

This guide provides a self-validating, step-by-step operational framework for the disposal and spill management of 2-Amino-4-hydroxy-6,8-dimethylquinoline, grounded in EPA standards and established chemical causality.

Chemical Profiling and Causality of Hazards

To design an effective disposal protocol, we must first understand the molecular vulnerabilities of the compound. The nitrogen-rich quinoline ring, combined with the exocyclic amino group, dictates its combustion profile. When incinerated improperly, these nitrogen centers rapidly oxidize to form highly toxic nitrogen oxides (NOx)[2]. Furthermore, quinoline derivatives exhibit documented aquatic toxicity, meaning any introduction into the municipal water supply or drainage systems can cause long-lasting ecological damage[3].

Table 1: Physicochemical Properties & Waste Classification

ParameterSpecificationOperational Implication
Chemical Name 2-Amino-4-hydroxy-6,8-dimethylquinolineRequires handling as a hazardous organic
CAS Number 858477-60-8Reference for tracking and inventory[1]
Molecular Formula C11H12N2OHigh carbon/nitrogen ratio affects combustion[1]
Molecular Weight 188.23 g/mol Solid at room temp; dust inhalation risk[1]
Waste Classification Non-halogenated organic wasteMust not be mixed with halogenated solvents
EPA Regulation 40 CFR Part 261Subject to strict RCRA hazardous waste tracking[4]

Standard Operating Procedure: Routine Disposal

Because this compound cannot be disposed of in standard municipal waste or poured down the drain[3], it must be routed to a chemical incinerator equipped with an afterburner and a scrubber system to neutralize NOx emissions[4].

Protocol 1: Liquid Waste Integration (For Dissolved Compound)

  • Solvent Compatibility Check : Dissolve the residual 2-Amino-4-hydroxy-6,8-dimethylquinoline in a combustible, non-halogenated solvent (e.g., ethanol or ethyl acetate)[4].

    • Causality: Combustible solvents facilitate complete thermal destruction in the incinerator, preventing the release of unburned quinoline intermediates.

    • Validation: Observe the solution for 5 minutes. The solution must remain clear. If a precipitate forms, it indicates a cross-reaction with existing waste; halt the process and isolate the container.

  • Transfer to Primary Containment : Using a grounded funnel, transfer the solution into a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • pH Verification : Test the waste stream with a pH strip.

    • Validation: Ensure the pH is between 6 and 8. Highly acidic or basic conditions can cause the amino or hydroxyl groups to ionize, potentially reacting with other waste components and causing dangerous pressure build-up.

  • Sealing and Labeling : Cap the carboy securely. Affix a RCRA-compliant hazardous waste label, explicitly listing "2-Amino-4-hydroxy-6,8-dimethylquinoline" and "Flammable/Toxic" hazards.

Protocol 2: Solid Waste Containment (For Powders and Consumables)

  • Collection : Sweep up dry powders using damp, lint-free wipes to prevent the aerosolization of the dust.

  • Double-Bagging : Place the wipes, contaminated gloves, and empty vials into a transparent, 4-mil thick polyethylene bag. Seal the bag, then place it inside a second bag.

    • Causality: Double-bagging provides a redundant barrier against puncturing from sharp vial edges, ensuring containment integrity during transit.

  • Final Disposal : Deposit the double-bagged waste into a rigid, puncture-resistant solid hazardous waste drum lined with a chemical waste bag.

WasteDisposal Start Waste Generation: 2-Amino-4-hydroxy-6,8-dimethylquinoline Segregation Segregation: Non-Halogenated Organic Waste Start->Segregation Check Aqueous or Solid? Segregation->Check Solid Solid Waste Container (Double-bagged) Check->Solid Powder/Residue Liquid Liquid Waste Carboy (Combustible Solvent) Check->Liquid Dissolved Labeling RCRA Labeling: Identify as Toxic/Irritant Solid->Labeling Liquid->Labeling Incineration EPA-Approved Incineration (w/ NOx Scrubber) Labeling->Incineration

Logical workflow for the segregation and disposal of 2-Amino-4-hydroxy-6,8-dimethylquinoline waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and respiratory exposure.

Protocol 3: Spill Remediation

  • Evacuation and PPE : Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator[5].

  • Containment : Surround the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth[2].

    • Causality: Inert materials physically trap the compound without initiating an exothermic chemical reaction. Never use combustible materials like sawdust, which could ignite if the quinoline is dissolved in a flammable solvent.

  • Absorption and Collection : Gently sweep the absorbent mixture using a non-sparking tool to avoid static discharge. Place the material into a sealed, rigid container[2].

    • Validation: Inspect the spill area with a handheld UV lamp (as many quinoline derivatives fluoresce) to ensure no residual chemical remains on the surface.

  • Decontamination : Wash the affected area with copious amounts of water and a mild laboratory detergent[3]. Route the wash water into the liquid hazardous waste stream, NOT the municipal drain[2].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess PPE Don Appropriate PPE (Respirator, Gloves) Assess->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Collect Collect in Sealed Container Contain->Collect Dispose Route to Hazardous Waste Collect->Dispose

Step-by-step emergency spill response and containment workflow.

References

  • Mitachieve. "2-Amino-4-hydroxy-6,8-dimethylquinoline | CAS:858477-60-8". Source: Mitachieve Product Database.
  • Spectrum Chemical (TCI America). "4-Aminoquinoline Safety Data Sheet". Source: Spectrum Chemical.
  • Penta Chemicals. "Quinoline - SAFETY DATA SHEET". Source: Penta Chemicals Europe.
  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". Source: NJ.gov Right to Know.
  • Fisher Scientific. "7-Aminoquinoline - SAFETY DATA SHEET". Source: Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-hydroxy-6,8-dimethylquinoline
Reactant of Route 2
2-Amino-4-hydroxy-6,8-dimethylquinoline
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